Iganidipine
説明
Structure
3D Structure
特性
IUPAC Name |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSPDQKRVMTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923068 | |
| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119687-33-1, 752171-43-0, 788791-04-8 | |
| Record name | Iganidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iganidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iganidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IGANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IGANIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IGANIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Iganidipine: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine (B44766) is a dihydropyridine (B1217469) derivative that functions as a calcium channel blocker. Developed for the management of hypertension, it belongs to a class of drugs known for their vasodilatory effects, which are achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound, with a focus on the technical details relevant to researchers and professionals in the field of drug development.
Discovery and Development
The development of this compound emerged from the therapeutic success of the 1,4-dihydropyridine (B1200194) class of calcium channel blockers. The core structure of these compounds has been a fertile ground for medicinal chemists to explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. The discovery of this compound was a result of targeted modifications to the dihydropyridine scaffold to enhance its therapeutic properties. While the specific historical details of its initial discovery are not extensively publicized, its development followed the established path of preclinical evaluation in animal models of hypertension, followed by phased clinical trials to establish its safety and efficacy in humans.
Synthesis of this compound
The synthesis of this compound, chemically named 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (B599025), is achieved through the well-established Hantzsch dihydropyridine synthesis.[1] This multicomponent reaction provides an efficient route to the core dihydropyridine ring structure.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis (Generalized)
The Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or an ammonium (B1175870) salt.[1][2]
Reactants:
-
Aldehyde: 3-Nitrobenzaldehyde
-
β-Ketoester 1: Methyl acetoacetate
-
β-Ketoester 2: 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl acetoacetate
-
Nitrogen Source: Ammonia or Ammonium acetate
General Procedure:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[1]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen source to produce a β-enamino ester.[1]
-
Michael Addition and Cyclization: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine, which is followed by cyclization and dehydration to yield the 1,4-dihydropyridine core structure of this compound.[1]
-
Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to yield the final compound.
-
Salt Formation: The purified this compound base is then treated with hydrochloric acid to form the dihydrochloride salt, which often improves solubility and stability.
Specific reaction conditions such as solvent, temperature, and catalysts can be optimized to improve yield and purity.
Synthesis Pathway
Caption: Synthetic route of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by blocking L-type voltage-gated calcium channels, which are predominantly located in the vascular smooth muscle.[3][4] By inhibiting the influx of extracellular calcium ions into these cells, this compound prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation. This reduction in peripheral vascular resistance is the primary mechanism behind its antihypertensive effect.
Signaling Pathway of Vasodilation
Caption: this compound's mechanism of action.
Preclinical Pharmacology
Preclinical studies are crucial for establishing the initial safety and efficacy profile of a new drug candidate. This compound has been evaluated in various animal models of hypertension.
Efficacy in Dahl Salt-Sensitive Rats
A key preclinical study investigated the effects of this compound in Dahl salt-sensitive (Dahl-S) rats, a well-established model of salt-induced hypertension.[5] In this study, this compound was administered orally for 8 weeks at three different doses.
| Dose Group | Dose (mg/kg/day) | Effect on Blood Pressure | Renal and Cerebral Protective Effects |
| Non-hypotensive (NHD) | 0.3 | No significant change | Tended to increase survival |
| Moderate-hypotensive (MHD) | 1.0 | Moderate reduction | Tended to increase survival |
| Sustained-hypotensive (SHD) | 3.0 | Sustained reduction | Completely prevented hypertensive death; Reduced glomerulosclerosis and renal arterial and tubular injuries |
Table 1: Effects of this compound in Dahl Salt-Sensitive Rats [5]
This study demonstrated a dose-dependent antihypertensive and protective effect of this compound on target organs in a relevant animal model of hypertension.
Experimental Protocol: Antihypertensive Effect in Dahl Salt-Sensitive Rats
Animal Model:
-
Dahl salt-sensitive (Dahl-S) rats.
Treatment Groups:
-
Vehicle control.
-
This compound 0.3 mg/kg/day (NHD).
-
This compound 1.0 mg/kg/day (MHD).
-
This compound 3.0 mg/kg/day (SHD).
Procedure:
-
Rats were fed a high-salt diet to induce hypertension.
-
This compound or vehicle was administered orally once daily for 8 weeks.
-
Blood pressure was monitored throughout the study.
-
At the end of the study, renal and cerebral tissues were collected for histological examination to assess for injuries such as glomerulosclerosis.
-
Biochemical parameters such as plasma creatinine (B1669602) and serum urea (B33335) nitrogen were measured.[5]
Clinical Development
Clinical trials are essential to determine the safety and efficacy of a new drug in humans. While large-scale, detailed clinical trial data for this compound is not as widely published as for some other dihydropyridines, the general findings from studies on similar drugs in this class can provide valuable context. Clinical trials for antihypertensive agents typically follow a standard progression through Phase I, II, and III.
-
Phase I: Focuses on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers.
-
Phase II: Evaluates the efficacy and dose-response in a larger group of patients with hypertension.
-
Phase III: Confirms the efficacy and safety in a large, diverse patient population, often comparing the new drug to existing treatments.
Expected Clinical Endpoints and Outcomes
Based on the class of drug, clinical trials for this compound would be expected to demonstrate:
-
A statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.
-
A favorable safety and tolerability profile, with common side effects being related to vasodilation (e.g., headache, flushing, peripheral edema).
-
A dose-response relationship, allowing for the determination of the optimal therapeutic dose.
Conclusion
This compound is a dihydropyridine calcium channel blocker developed for the treatment of hypertension. Its synthesis is based on the robust Hantzsch reaction, and its mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Preclinical studies have demonstrated its dose-dependent antihypertensive and organ-protective effects. While detailed clinical trial data for this compound is not as extensively available as for some other members of its class, its development follows a well-established pathway for antihypertensive drugs. Further research and publication of clinical data will be crucial for fully elucidating its therapeutic potential and place in the management of hypertension.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Iganidipine: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine (B44766) is a dihydropyridine (B1217469) derivative that functions as a calcium channel blocker.[1] Like other members of this class, it is utilized for its antihypertensive properties, effectively lowering blood pressure.[2][3] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, along with detailed experimental protocols for its characterization.
Molecular Structure
This compound possesses a core 1,4-dihydropyridine (B1200194) ring structure, which is characteristic of this class of calcium channel blockers.
-
IUPAC Name: 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
CAS Number: 119687-33-1[1]
-
Molecular Formula: C₂₈H₃₈N₄O₆[1]
-
Molecular Weight: 526.63 g/mol [1]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈N₄O₆ | [1] |
| Molecular Weight | 526.63 g/mol | [1] |
| CAS Number | 119687-33-1 | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| logP (Octanol-Water Partition Coefficient) | Data not available |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by modulating the influx of calcium ions into vascular smooth muscle cells. The primary target of this compound is the L-type voltage-gated calcium channel.[4] By blocking these channels, this compound inhibits the transmembrane influx of calcium, which is a critical step in the process of smooth muscle contraction.[4] The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[4]
Experimental Protocols
This section outlines detailed methodologies for the determination of key chemical properties of this compound. These protocols are based on established analytical techniques for dihydropyridine calcium channel blockers.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a reliable method for its determination.
Methodology:
-
Preparation of this compound Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the this compound solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected pKa. Add the titrant in small increments.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 240-260 nm).
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For bulk drug analysis, dissolve a known amount in the solvent. For formulation analysis, extract the drug from the matrix and filter the solution.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
References
- 1. medkoo.com [medkoo.com]
- 2. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]
Initial In-Vitro Studies of Iganidipine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine (B44766) is a dihydropyridine (B1217469) derivative identified as a potent calcium channel blocker with activity against both L-type and T-type voltage-gated calcium channels.[1] This dual antagonism suggests a potential for broad therapeutic applications in cardiovascular and renal diseases. Initial in-vitro studies have focused on elucidating its fundamental mechanism of action, particularly its ability to modulate calcium influx in various cell types. This document provides a summary of the available data from these early-stage, non-clinical investigations.
Core Mechanism of Action: Calcium Channel Blockade
This compound's primary pharmacological effect is the inhibition of calcium ion influx through voltage-gated calcium channels. In-vitro evidence suggests that this blockade is the key mechanism underlying its observed cellular effects. Studies on retinal ganglion cells (RGCs) have demonstrated that this compound can mitigate hypoxic damage by preventing the pathological increase of intracellular calcium.[1] This neuroprotective effect is directly attributed to its calcium channel blocking activity.[1]
Quantitative Analysis of In-Vitro Efficacy
While comprehensive public data on the specific binding affinities and half-maximal inhibitory concentrations (IC50) of this compound on L-type and T-type calcium channels remains limited, preliminary studies have provided insights into its potency.
One key study on purified rat retinal ganglion cells (RGCs) under hypoxic conditions demonstrated a dose-dependent neuroprotective effect. This compound, at concentrations ranging from 0.01 to 1 µM, significantly increased RGC viability and reduced the hypoxia-induced elevation of intracellular calcium concentration.[1] Although a specific IC50 value was not reported in this study, the data indicates potent activity in the sub-micromolar range.
Furthermore, in-vivo studies in rabbits have alluded to the potency of this compound, noting that topically administered this compound reaches concentrations in the posterior retina that are higher than the IC50 values determined from in-vitro experiments.[2] This suggests that the effective in-vitro concentration for its calcium channel blocking activity is significant.
Table 1: Summary of In-Vitro Cellular Effects of this compound
| Cell Type/System | Assay | Effect | Concentration Range | Reference |
| Purified Rat Retinal Ganglion Cells (RGCs) | Hypoxia-induced cell death | Increased cell viability | 0.01 - 1 µM | [1] |
| Purified Rat Retinal Ganglion Cells (RGCs) | Hypoxia-induced intracellular Ca2+ increase | Reduced intracellular Ca2+ concentration | 0.01 - 1 µM | [1] |
Experimental Protocols
Neuroprotection Assay in Hypoxic Retinal Ganglion Cells
This experimental protocol outlines the methodology used to assess the neuroprotective effects of this compound on retinal ganglion cells under hypoxic conditions.
1. Cell Culture:
- Primary retinal ganglion cells are purified from newborn rats.
- Cells are cultured in a suitable medium and environment to ensure viability and growth.
2. Induction of Hypoxia:
- Cultured RGCs are placed in a controlled-atmosphere incubator.
- The oxygen level in the incubator is reduced to 5% of the normal partial pressure to induce hypoxic stress.
3. Drug Treatment:
- This compound is dissolved in an appropriate vehicle and added to the cell culture medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM).
- Control groups receive the vehicle alone.
4. Assessment of Cell Viability:
- Following the hypoxic period, cell viability is assessed using a standard method, such as the trypan blue exclusion assay or a fluorescence-based live/dead cell assay.
- The percentage of viable cells in the this compound-treated groups is compared to the control group.
5. Measurement of Intracellular Calcium:
- In parallel experiments, RGCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- The cells are subjected to hypoxia in the presence or absence of this compound.
- Changes in intracellular calcium concentration are monitored using fluorescence microscopy and quantified.
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound in the initial in-vitro studies is the modulation of intracellular calcium levels through the blockade of voltage-gated calcium channels.
Caption: this compound's mechanism of action.
The diagram above illustrates the fundamental mechanism of action of this compound. By blocking voltage-gated calcium channels on the cell membrane, this compound inhibits the influx of extracellular calcium. This reduction in intracellular calcium concentration modulates downstream cellular responses, such as promoting cell survival under hypoxic conditions.
Caption: Workflow for neuroprotection assay.
This flowchart outlines the key steps in the in-vitro experimental workflow used to evaluate the neuroprotective effects of this compound on retinal ganglion cells. The process involves cell culture, induction of hypoxic stress, treatment with the compound, and subsequent assessment of cell viability and intracellular calcium levels.
References
Iganidipine: An In-depth Technical Guide on its Potential as a Water-Soluble Calcium Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine (B44766) is a dihydropyridine (B1217469) derivative that has been identified as a novel water-soluble calcium antagonist.[1][2][3] As a member of the calcium channel blocker class of drugs, it holds potential for the treatment of cardiovascular conditions such as hypertension. The defining characteristic of this compound, its water solubility, distinguishes it from many other dihydropyridines which are often poorly soluble in aqueous media. This property could offer significant advantages in formulation development and bioavailability. This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its core properties, experimental evaluation, and therapeutic potential.
Physicochemical Properties and Solubility
For context, the solubility of other dihydropyridine calcium channel blockers, such as manidipine (B393) hydrochloride, is reported to be very low in water (0.995 mg/L).[4] Various formulation strategies are often employed to enhance the solubility and bioavailability of such poorly soluble drugs, including the formation of solid dispersions, nanocrystals, and self-emulsifying drug delivery systems.[4][5][6][7][8]
Mechanism of Action and Signaling Pathway
This compound, as a calcium channel antagonist, is presumed to exert its therapeutic effects by blocking the influx of calcium ions through L-type voltage-gated calcium channels. This mechanism is characteristic of the dihydropyridine class of drugs. The blockade of these channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.
The general signaling pathway for dihydropyridine calcium channel blockers is initiated by the binding of the drug to the α1 subunit of the L-type calcium channel. This binding event stabilizes the channel in a closed or inactivated state, thereby preventing the influx of extracellular calcium into the cell. The reduced intracellular calcium concentration inhibits the activation of calcium-dependent signaling cascades that lead to muscle contraction.
Below is a generalized diagram illustrating the mechanism of action of a dihydropyridine calcium channel blocker like this compound.
Caption: General mechanism of this compound's action on L-type calcium channels.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively reported in the available literature. However, based on standard methodologies for similar compounds, the following outlines general approaches that would be used.
Synthesis of Dihydropyridine Compounds
The synthesis of dihydropyridine derivatives, the class to which this compound belongs, typically involves a multi-component reaction, famously the Hantzsch dihydropyridine synthesis. This reaction generally involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. Patents for the synthesis of other dihydropyridine calcium channel blockers, such as manidipine and isradipine (B148454), describe multi-step processes often starting from precursors that are then cyclized to form the dihydropyridine ring.[9][10][11] These processes often involve steps like esterification, condensation, and purification through crystallization.[9][10][11]
Determination of IC50 and Ki Values
The potency of a calcium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).
IC50 Determination: The IC50 value represents the concentration of the inhibitor (this compound) required to reduce the response of a biological process by 50%. For calcium channels, this is often measured by assessing the inhibition of calcium influx into cells or the relaxation of pre-contracted vascular smooth muscle tissues.
A general workflow for determining the IC50 of a calcium channel blocker is depicted below:
Caption: A generalized workflow for the determination of the IC50 value.
Ki Determination: The Ki value, or inhibition constant, is a measure of the binding affinity of an inhibitor to its target. For this compound, this would be its affinity for the L-type calcium channel. Radioligand binding assays are commonly used to determine Ki values. These assays involve competing the binding of a radiolabeled ligand (known to bind to the calcium channel) with increasing concentrations of the unlabeled inhibitor (this compound). The concentration of this compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Quantitative Data
Specific quantitative data for this compound's water solubility and its inhibitory potency (IC50/Ki) against L-type calcium channels are not available in the reviewed literature. For comparative purposes, the table below presents data for other dihydropyridine calcium channel blockers.
| Compound | Water Solubility | IC50 (Vascular) | Ki (Binding Affinity) |
| This compound | Data not available | Data not available | Data not available |
| Amlodipine (B1666008) | Slightly soluble | ~2.29 µM | Data not available |
| Felodipine | Practically insoluble | ~0.05 µM | Data not available |
| Nifedipine | Practically insoluble | ~0.17 µM | Kd ~0.36 nM (inactivated state)[12] |
| Manidipine HCl | 0.995 mg/L[4] | IC50 ratio (pH 7.2) 10.25[13] | Data not available |
| Cilnidipine | Data not available | ~10 nM (after 10 min)[14] | Data not available |
Note: The IC50 and Ki values can vary significantly depending on the experimental conditions (e.g., tissue type, cell line, temperature, and membrane potential).
Preclinical and Clinical Studies
Preclinical studies have suggested that this compound can prevent renal and cerebral injuries in salt-induced hypertension in rats.[3] These protective effects may be attributed in part to the reduction of plasma angiotensin II and an increase in vasodilatory prostanoids, in addition to its blood pressure-lowering effects.[3] Another study demonstrated that topical administration of this compound increases optic nerve head circulation in rabbits and monkeys, suggesting its potential use in ophthalmic conditions.[15]
Information regarding clinical trials specifically investigating the efficacy and safety of this compound in humans is limited in the public domain.
Conclusion and Future Directions
This compound presents an interesting profile as a water-soluble calcium antagonist. Its inherent solubility could potentially overcome some of the formulation and bioavailability challenges associated with other poorly soluble dihydropyridines. However, a significant gap exists in the publicly available data regarding its fundamental physicochemical and pharmacological properties. To fully assess its potential, further research is critically needed to:
-
Quantify the aqueous solubility of this compound across a range of pH values.
-
Determine its precise IC50 and Ki values for L-type calcium channels in various tissues.
-
Publish detailed synthetic routes to facilitate further research and development.
-
Conduct comprehensive preclinical and clinical studies to establish its pharmacokinetic profile, efficacy, and safety in relevant disease models and in humans.
The availability of this crucial data will be essential for the scientific and drug development communities to fully evaluate and potentially harness the therapeutic promise of this compound as a next-generation calcium channel blocker.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. This compound Supplier | CAS 119687-33-1 | AOBIOUS [aobious.com]
- 3. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]
- 10. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 11. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 12. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Slow association of positively charged Ca2+ channel antagonist amlodipine to dihydropyridine receptor sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical administration of this compound, a new water-soluble Ca2+ antagonist, increases ipsilateral optic nerve head circulation in rabbits and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Amlodipine in Preclinical Models: An In-depth Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Iganidipine" did not yield specific results. Consequently, this technical guide utilizes Amlodipine (B1666008), a structurally similar and well-documented dihydropyridine (B1217469) calcium channel blocker, as a representative compound to illustrate the core principles of preclinical pharmacokinetic and bioavailability assessment. The data and methodologies presented herein pertain to Amlodipine and serve as a framework for the type of information required for a comprehensive evaluation of a new chemical entity within this class.
Amlodipine is a long-acting dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of amlodipine, with a focus on data from various animal models, detailed experimental protocols, and visualizations of key pathways and workflows.
Pharmacokinetics
The preclinical pharmacokinetic profile of amlodipine has been characterized in several species, revealing high oral bioavailability and notable species-dependent differences in its metabolic pathways.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of amlodipine in different preclinical models.
| Parameter | Mouse | Rat | Dog |
| Bioavailability (Oral) | 100% | 100% | 88%[3] |
| Mean Plasma Half-Life | 11 hours | 3 hours | 30 hours[3] |
| Unchanged Drug in Urine | ~25% (of total radioactivity after IV dose) | 10% (of urinary radioactivity)[4] | 2% (of urinary radioactivity)[4] |
| Primary Route of Metabolism | Not specified | Cleavage of the 5-methoxy-carbonyl group[5] | Oxidative deamination of the 2-aminoethoxy-methyl side-chain[5] |
| Protein Binding | Not specified | Not specified | Not specified |
Experimental Protocols
The data presented above are derived from a series of preclinical studies. The following sections detail the typical methodologies employed in these investigations.
Typical Experimental Protocol for Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (or spontaneously hypertensive rats for pharmacodynamic studies) are commonly used.[6][7]
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimatized for at least one week before the experiment.
-
Drug Administration:
-
A single dose of amlodipine (e.g., 1 mg/kg) is administered orally via gavage.[8]
-
For intravenous administration to determine absolute bioavailability, amlodipine is administered via the tail vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.33, 0.67, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method:
-
Plasma concentrations of amlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½) are calculated using non-compartmental analysis.
-
Pharmacodynamics
Amlodipine's primary pharmacodynamic effect is the reduction of blood pressure, which has been extensively studied in preclinical models of hypertension, particularly the spontaneously hypertensive rat (SHR).
Data Presentation: Pharmacodynamic Effects in Spontaneously Hypertensive Rats (SHR)
| Parameter | Effect of Amlodipine |
| Mean Arterial Pressure (MAP) | Intravenous injection of 50-100 µg/kg decreased MAP in a dose-related manner.[6] |
| Renal Sympathetic Nerve Activity (RSNA) | Intravenous injection increased RSNA, while intracerebroventricular injection decreased RSNA.[6] |
| Heart Rate (HR) | Intravenous injection increased HR, while intracerebroventricular injection decreased HR.[6] |
| Glomerular Number | Chronic treatment with 0.2 mg/kg/day preserved the glomerular number.[9] |
| Cardiac Hypertrophy and Fibrosis | Chronic treatment reduced cardiac hypertrophy and fibrosis.[10] |
Experimental Protocols
Typical Experimental Protocol for Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.[6][7] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Blood Pressure Measurement:
-
Blood pressure can be measured directly via a catheter implanted in the carotid or femoral artery for continuous monitoring in conscious, freely moving animals.
-
Alternatively, non-invasive tail-cuff plethysmography can be used for repeated measurements.
-
-
Drug Administration:
-
Data Collection:
-
Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded continuously or at regular intervals.
-
-
Data Analysis:
-
The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle-treated control group.
-
Dose-response curves can be generated to determine the potency of amlodipine.
-
Mandatory Visualizations
Signaling Pathway of Amlodipine
Caption: Amlodipine's mechanism of action.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A typical preclinical pharmacokinetic workflow.
Metabolic Pathways of Amlodipine in Rat and Dog
Caption: Species differences in Amlodipine metabolism.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronopharmacokinetics of Amlodipine in Rats [journal11.magtechjournal.com]
- 9. Amlodipine preserves the glomerular number in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Dihydropyridine: A Technical Review of Manidipine's Development and Applications
Please note: Initial searches for "Iganidipine" did not yield any specific results, suggesting a possible misspelling. This technical guide will focus on Manidipine , a third-generation dihydropyridine (B1217469) calcium channel blocker, for which substantial data is available and which shares structural and functional similarities with other drugs in its class. The information presented here is a composite analysis based on available literature for Manidipine and other related dihydropyridine calcium channel blockers.
This in-depth guide provides a comprehensive overview of the development, mechanism of action, pharmacokinetics, and clinical applications of Manidipine, a key therapeutic agent in the management of hypertension. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Evolution of Dihydropyridine Calcium Channel Blockers
The journey of dihydropyridine calcium channel blockers began with the discovery of their therapeutic value in treating cardiovascular diseases, particularly hypertension. The core strategy behind the development of newer generations of these drugs, including Manidipine, was to optimize the dihydropyridine structure to enhance vascular selectivity, prolong the duration of action, and improve the side-effect profile compared to earlier compounds.[1] Manidipine emerged from this endeavor as a potent and well-tolerated antihypertensive agent.
Synthesis and Physicochemical Properties
The synthesis of dihydropyridine derivatives like Barnidipine (B1667753) typically involves a multi-step process. A common synthetic route includes the reaction of a substituted benzaldehyde (B42025) with a β-ketoester and an aminocrotonate to form the dihydropyridine ring.[2] Subsequent modifications of the ester side chains are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the unique piperazine (B1678402) moiety in Manidipine's structure contributes to its high lipophilicity, which in turn leads to a gradual onset and a long duration of action.[1]
Table 1: Physicochemical Properties of Selected Dihydropyridine Calcium Channel Blockers
| Property | Amlodipine (B1666008) | Manidipine | Lercanidipine |
| pKa | 8.7[3] | - | - |
| Protein Binding | 98%[4] | 99%[5] | Highly Lipophilic[6] |
| Bioavailability | 60-65%[4] | Low (suggests first-pass metabolism) | - |
Mechanism of Action: Targeting L- and T-type Calcium Channels
Manidipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of calcium ions through voltage-gated calcium channels.[5][7] This action primarily targets L-type calcium channels located in the smooth muscle cells of blood vessels.[7] The binding of Manidipine to these channels is slow, leading to a gradual and sustained vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure.[5]
Notably, Manidipine also exhibits an inhibitory effect on T-type calcium channels.[5] This dual blockade may contribute to its renal protective effects by dilating both afferent and efferent arterioles in the glomerulus, thereby reducing intraglomerular pressure.
Below is a diagram illustrating the signaling pathway of Manidipine's action on vascular smooth muscle cells.
Caption: Signaling pathway of Manidipine's action on calcium channels.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Manidipine is characterized by a relatively long half-life, allowing for once-daily dosing.[7] It is extensively metabolized by cytochrome P450 enzymes.[5] The pharmacodynamics are consistent with its mechanism of action, showing a gradual and sustained reduction in blood pressure without significant reflex tachycardia.[8][9]
Table 2: Pharmacokinetic Parameters of Selected Dihydropyridine Calcium Channel Blockers
| Parameter | Amlodipine | Barnidipine |
| Time to Peak (Tmax) | 6-8 hours[4][10] | 1.0-1.6 hours (human)[11] |
| Elimination Half-life (t½) | 40-60 hours[10] | 0.6 hours (rat), 4.1 hours (dog)[11] |
| Bioavailability | 60-80%[10] | Low (11-18% in rat, 6-9% in dog)[11] |
| Metabolism | Extensive hepatic metabolism[4] | Marked first-pass metabolism[11] |
Clinical Development and Applications
Clinical trials have demonstrated the efficacy and safety of Manidipine in the treatment of mild-to-moderate hypertension.[8] Comparative studies have shown its antihypertensive efficacy to be similar to other established drugs like enalapril (B1671234) and amlodipine.[8] A key advantage of Manidipine observed in some studies is a lower incidence of ankle edema compared to amlodipine.[12]
Experimental Protocols: A Representative Clinical Trial Design
A typical clinical trial to evaluate the efficacy of Manidipine would involve a multicenter, randomized, double-blind, active-controlled, parallel-group study.
Experimental Workflow:
Caption: Workflow of a typical comparative clinical trial for antihypertensive drugs.
Table 3: Summary of Comparative Clinical Trial Data (Manidipine vs. Amlodipine)
| Outcome | Manidipine | Amlodipine | p-value | Reference |
| Systolic BP Reduction (mmHg) | -23 | -20 | NS | [8] |
| Diastolic BP Reduction (mmHg) | -13 | -12 | NS | [8] |
| Relative Risk of Adverse Events | 0.69 (0.56-0.85) | - | <0.05 | [12] |
| Relative Risk of Ankle Edema | 0.35 (0.22-0.54) | - | <0.05 | [12] |
NS: Not Significant
Development Timeline: A Generalized Perspective
The development of a new antihypertensive drug like Manidipine follows a well-established timeline, from initial discovery to post-marketing surveillance.
Caption: Generalized timeline for the development of a new pharmaceutical drug.
Conclusion
Manidipine stands as a testament to the successful evolution of dihydropyridine calcium channel blockers. Its favorable pharmacological profile, characterized by high vascular selectivity, a dual blockade of L- and T-type calcium channels, and a lower incidence of certain side effects, makes it a valuable therapeutic option in the management of hypertension. Further research into its potential long-term cardiovascular and renal protective benefits will continue to define its role in modern pharmacotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101643469B - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]
- 3. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lercanidipine : a review of its efficacy in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 8. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amlodipine: a once daily calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Foundational Research on the Vasodilatory Properties of Iganidipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iganidipine is a water-soluble, dihydropyridine-class calcium channel blocker (CCB) with potent vasodilatory and antihypertensive effects. This technical guide provides an in-depth overview of the foundational research into its vasodilatory properties. It covers the core mechanism of action, detailed experimental protocols for assessing its effects, and a comparative analysis of its potential potency. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide contextualizes its function through established methodologies and data from analogous dihydropyridine (B1217469) CCBs. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds in cardiovascular diseases.
Introduction
Hypertension is a primary risk factor for a range of cardiovascular diseases. The dihydropyridine class of calcium channel blockers are a cornerstone of antihypertensive therapy, primarily exerting their effects through the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] this compound is a notable member of this class, recognized for its water-soluble nature and demonstrated efficacy in preclinical models of hypertension.[2] This guide synthesizes the foundational knowledge regarding this compound's vasodilatory action, providing detailed insights into its mechanism, the experimental frameworks used to evaluate it, and its potential standing relative to other CCBs.
Mechanism of Action
The principal mechanism of action for this compound, like other dihydropyridine CCBs, is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] The influx of extracellular calcium ions (Ca²⁺) through these channels is a critical step in the signaling cascade that leads to vasoconstriction. By blocking these channels, this compound reduces the intracellular concentration of free Ca²⁺, thereby inhibiting the contractile machinery of the smooth muscle cells and promoting vasodilation.[1]
Signaling Pathway of Vasodilation
The vasodilatory effect of this compound is initiated by its binding to the L-type calcium channels on the membrane of vascular smooth muscle cells. This binding event prevents the influx of calcium, which in turn leads to a cascade of intracellular events culminating in muscle relaxation and vasodilation.
References
Methodological & Application
Application Notes and Protocols for Studying the Antihypertensive Effects of Iganidipine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing various rat models to investigate the antihypertensive properties of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker. This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows to facilitate research in this area.
Introduction to this compound and its Mechanism of Action
This compound (also known as Aranidipine) is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2] This blockage prevents the influx of calcium ions, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][2] this compound is noted for its high vascular selectivity, which minimizes cardiac side effects.[1] Furthermore, its active metabolites also contribute to its antihypertensive activity.[3]
Animal Models for Hypertension Research
The selection of an appropriate animal model is critical for studying the antihypertensive effects of this compound. The following models are commonly employed:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rat: A model for salt-sensitive hypertension, where high-salt diets induce a significant rise in blood pressure.
-
Renal Hypertensive Rat (RHR): This model simulates secondary hypertension resulting from renal artery stenosis.
Quantitative Data on the Antihypertensive Effects of this compound and Other Dihydropyridines
The following tables summarize the quantitative effects of this compound and other comparable dihydropyridine calcium channel blockers in the aforementioned animal models.
Table 1: Effects of this compound in Dahl Salt-Sensitive (DSS) Rats
| Treatment Group | Dose (Oral) | Duration | Effect on Blood Pressure | Reference |
| This compound | 0.3 mg/kg/day | 8 weeks | Non-hypotensive | [1] |
| This compound | 1.0 mg/kg/day | 8 weeks | Moderate-hypotensive | [1] |
| This compound | 3.0 mg/kg/day | 8 weeks | Sustained-hypotensive | [1] |
Table 2: Effects of Aranidipine (this compound) in a Renal Hypertensive Rat Model (Subtotally Nephrectomized SHR)
| Treatment Group | Duration | Effect on Blood Pressure | Histological Observations | Reference |
| Aranidipine | 8 weeks | Similar reduction to its active metabolite M-1 | Improved glomerular and arteriolar sclerosis | [4] |
| Metabolite M-1 | 8 weeks | Similar reduction to Aranidipine | Improved glomerular and arteriolar sclerosis | [4] |
Table 3: Pharmacodynamic and Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Direct quantitative blood pressure data for this compound in SHR is limited in publicly available literature. The table below includes pharmacodynamic data for Aranidipine (this compound) and comparative blood pressure data for other dihydropyridines to provide a reference for expected efficacy.
| Treatment Group | Dose (Oral) | Duration | Parameter | Result | Reference |
| Aranidipine | 3 mg/kg | 1 hour | Bmax for --INVALID-LINK---PN 200-110 binding in myocardium | -47.7% | [4] |
| Aranidipine | 10 mg/kg | 1 hour | Bmax for --INVALID-LINK---PN 200-110 binding in myocardium | -48.9% | [4] |
| Lercanidipine | 2.5 mg/kg/day | 12 weeks | Systolic Blood Pressure | Significant Decrease | [5] |
| Manidipine | 5 mg/kg/day | 12 weeks | Systolic Blood Pressure | Significant Decrease | [5] |
| Nicardipine | 3 mg/kg/day | 12 weeks | Systolic Blood Pressure | Significant Decrease | [5] |
| Amlodipine (B1666008) | 400 µg/kg + 100 µg/kg/h (i.v.) | Acute | Mean Arterial Pressure | -27 ± 5 mmHg | [6] |
| Isradipine | 42 mg/kg/day | 20 weeks | Mean Blood Pressure | from 177 mmHg to 149 mmHg | [7] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Animal Models
A. Dahl Salt-Sensitive (DSS) Rat Model:
-
Animals: Use male Dahl salt-sensitive rats, typically 5-6 weeks of age.
-
Diet: Provide a high-salt diet (typically 4-8% NaCl) to induce hypertension. A control group should be maintained on a normal salt diet.
-
Duration: Continue the high-salt diet for a period of 4-8 weeks to allow for the development of sustained hypertension.
-
Monitoring: Regularly monitor blood pressure to confirm the hypertensive state.
B. Renal Hypertensive Rat (RHR) Model (Two-Kidney, One-Clip - 2K1C):
-
Animals: Use male rats of a suitable strain (e.g., Sprague-Dawley or Wistar), typically weighing 180-200g.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery.
-
Place a silver clip (with a specific internal diameter, e.g., 0.2 mm) around the renal artery to partially constrict it.
-
Suture the incision.
-
The right kidney remains untouched.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Development of Hypertension: Allow 3-4 weeks for hypertension to develop.
-
Sham Control: A sham-operated control group should undergo the same surgical procedure without the placement of the renal artery clip.
Protocol 2: Administration of this compound
-
Preparation of Dosing Solution:
-
On the day of administration, prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Vortex the solution thoroughly before each use to ensure uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
For oral administration, gently restrain the rat.
-
Insert an oral gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip) carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Regimen:
-
For chronic studies, administer the dose at the same time each day for the specified duration of the experiment.
-
Dosages can be varied to determine a dose-response relationship (e.g., 0.3, 1.0, and 3.0 mg/kg/day as used in studies with DSS rats).[1]
-
Protocol 3: Measurement of Blood Pressure (Tail-Cuff Method)
-
Acclimation: Acclimate the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
Procedure:
-
Place the rat in a restrainer.
-
Warm the rat's tail to a temperature of 32-34°C to dilate the tail artery and facilitate pulse detection.
-
Position the tail cuff and a pulse sensor on the proximal part of the tail.
-
The system will automatically inflate and then slowly deflate the cuff.
-
The sensor detects the return of blood flow, and the system records the systolic blood pressure. Some systems can also measure diastolic and mean arterial pressure.
-
-
Data Collection:
-
Take multiple readings for each animal at each time point and average them to ensure accuracy and reliability.
-
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Hypertension Studies
Caption: Workflow for in vivo hypertension study.
References
- 1. What is Aranidipine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of Iganidipine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Iganidipine, a dihydropyridine (B1217469) L-type calcium channel blocker, using common cell-based assays. The following methods are designed to be robust and reproducible for screening and characterizing the potency of this compound and other calcium channel antagonists.
Introduction
This compound, like other dihydropyridine derivatives, exerts its therapeutic effects by blocking L-type voltage-gated calcium channels (Cav1.x).[1] This blockade inhibits the influx of extracellular calcium ions into cells, leading to smooth muscle relaxation and vasodilation.[2] Accurate determination of the IC50 value is a critical step in the drug development process, providing a quantitative measure of the compound's potency.[3][4]
This document outlines two distinct cell-based methodologies for determining the IC50 value of this compound:
-
Fluorescent Calcium Flux Assay: A direct functional assay that measures the inhibition of calcium influx in real-time using a fluorescent indicator.[5][6]
-
Cell Viability Assay (MTT-based): An indirect assay that assesses the downstream effects of calcium channel blockade on cell metabolic activity and proliferation.[7][8]
Signaling Pathway of this compound Action
This compound targets L-type voltage-gated calcium channels, which are crucial for calcium influx in excitable cells like smooth muscle and cardiac cells.[9][10] The diagram below illustrates the mechanism of action.
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx.
Protocol 1: Fluorescent Calcium Flux Assay
This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of this compound on potassium-induced calcium influx in a suitable cell line.
Experimental Workflow
Caption: Workflow for the fluorescent calcium flux assay.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Cav1.2 channel (or other suitable cell lines like CHO-K1 with endogenous or overexpressed L-type calcium channels).[9][11]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.[12][13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Solution: Assay Buffer containing a high concentration of KCl (e.g., 90 mM), with a corresponding reduction in NaCl to maintain osmolarity.
-
This compound Stock Solution: 10 mM in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation® 3). [5]
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) in Assay Buffer.
-
Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.
-
Add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Add the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add 50 µL of the high potassium Depolarization Solution to each well to stimulate the L-type calcium channels.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium influx.
-
-
Data Analysis:
-
The response is the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response in the vehicle control wells as 100% and the response in wells with a saturating concentration of a known L-type calcium channel blocker (e.g., 10 µM Nifedipine) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data
| Parameter | Description |
| Cell Line | HEK293-Cav1.2 |
| Stimulus | 90 mM KCl |
| Readout | Change in Fluo-4 Fluorescence |
| Expected IC50 Range | 1 - 100 nM (based on similar dihydropyridines)[14] |
Protocol 2: Cell Viability (MTT) Assay
This protocol provides an indirect method to assess the effect of this compound on cell viability, which can be dependent on calcium signaling in certain cell types (e.g., some cancer cell lines or vascular smooth muscle cells).
Experimental Workflow
Caption: Workflow for the cell viability (MTT) assay.
Materials and Reagents
-
Cell Line: A cell line whose proliferation is sensitive to calcium channel blockade (e.g., A7r5 rat vascular smooth muscle cells).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM in DMSO.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.[8]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear microplates.
-
Absorbance microplate reader.
Detailed Protocol
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include vehicle control and no-cell control wells.
-
Incubate for 24 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.[8]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well.
-
Shake the plate for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Normalize the data, with the vehicle control representing 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50.[15]
-
Expected Data
| Parameter | Description |
| Cell Line | A7r5 (or other sensitive cell line) |
| Incubation Time | 48 hours |
| Readout | Absorbance at 570 nm |
| Expected IC50 Range | Highly cell-type and condition dependent |
Data Summary
The following table provides a template for summarizing the quantitative data obtained from the described assays.
| Assay Type | Cell Line | This compound IC50 (nM) | 95% Confidence Interval | Hill Slope |
| Calcium Flux | HEK293-Cav1.2 | Experimental Value | Calculated Value | Calculated Value |
| Cell Viability | A7r5 | Experimental Value | Calculated Value | Calculated Value |
| Reference | Cell Type | Reported Value | N/A | N/A |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell line, passage number, and assay reagents.[16][17] It is recommended to include a reference compound with a known IC50 for L-type calcium channels (e.g., Nifedipine, Nimodipine) in each experiment for quality control.[14][18]
References
- 1. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging | Springer Nature Experiments [experiments.springernature.com]
- 7. BioRender App [app.biorender.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Calcium Channels - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 12. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Iganidipine in Dahl Salt-Sensitive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Iganidipine in Dahl salt-sensitive (Dahl-S) rats, a well-established model for salt-sensitive hypertension and renal injury. The protocols outlined below are based on published studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a water-soluble dihydropyridine (B1217469) calcium channel blocker. In Dahl-S rats fed a high-salt diet, this compound has demonstrated significant protective effects against hypertension, as well as renal and cerebral injuries. Its mechanism of action involves not only the canonical vasodilation associated with calcium channel blockade but also includes non-hemodynamic effects such as the reduction of plasma angiotensin II and an increase in vasodilatory prostanoids[1].
Quantitative Data Summary
While specific mean and standard deviation values from the primary studies were not available in the reviewed literature, the dose-dependent effects of this compound are summarized qualitatively below.
Table 1: Effects of Oral this compound Administration on Key Parameters in Dahl Salt-Sensitive Rats on a High-Salt Diet for 8 Weeks
| Parameter | Control (Vehicle) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Blood Pressure | Markedly Increased | No significant effect | Moderately Reduced | Sustainably Reduced |
| Survival | Significant mortality | Tendency to increase | Tendency to increase | Complete prevention of hypertensive death |
| Renal Injury (Glomerulosclerosis, Arterial & Tubular Injuries) | Severe | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| Plasma Creatinine (B1669602) | Increased | No significant improvement | No significant improvement | Improved |
| Serum Urea (B33335) Nitrogen | Increased | No significant improvement | No significant improvement | Improved |
| Glomerular Filtration Rate | Reduced | No significant improvement | No significant improvement | Improved |
| Plasma Angiotensin II | Elevated | Decreased | Decreased | Decreased |
| **Urinary Prostaglandins (B1171923) (PGI₂ & PGE₂) ** | - | Increased | Increased | Increased |
Experimental Protocols
Animal Model and Hypertension Induction
-
Animal Strain: Male Dahl salt-sensitive (Dahl-S) rats.
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Hypertension Induction: At the start of the study (typically at 6-8 weeks of age), switch the diet to a high-salt chow containing 8% NaCl. This diet is maintained for the duration of the experiment (e.g., 8 weeks) to induce hypertension and associated end-organ damage.
This compound Preparation and Oral Administration
-
Dosage Groups:
-
Vehicle Control
-
Low Dose (Non-hypotensive): 0.3 mg/kg/day
-
Medium Dose (Moderate-hypotensive): 1.0 mg/kg/day
-
High Dose (Sustained-hypotensive): 3.0 mg/kg/day
-
-
Preparation and Administration:
-
Method 1 (In Chow): As this compound is administered for an extended period, mixing it with the powdered high-salt chow is a suitable method to ensure consistent daily intake and minimize stress from handling. The amount of this compound added to the feed should be calculated based on the average daily food consumption of the rats to achieve the target mg/kg/day dose.
-
Method 2 (Oral Gavage): Since this compound is water-soluble, it can be dissolved in sterile water or saline. Administer the solution once daily via oral gavage. The volume should be kept low (e.g., 1-2 mL/kg) to minimize discomfort.
-
-
Duration: Administer this compound or vehicle daily for the entire study period (e.g., 8 weeks), starting concurrently with the high-salt diet.
Key Experimental Measurements
-
Blood Pressure: Measure systolic blood pressure at regular intervals (e.g., weekly) using a non-invasive tail-cuff method in conscious, pre-warmed rats.
-
Renal Function:
-
At the end of the study, collect blood samples to measure plasma creatinine and serum urea nitrogen (BUN) as indicators of renal function.
-
House rats in metabolic cages to collect 24-hour urine samples for the measurement of urinary protein or albumin excretion, which are markers of glomerular injury.
-
Glomerular filtration rate (GFR) can be assessed by measuring the clearance of inulin (B196767) or creatinine.
-
-
Hormonal and Biomarker Analysis:
-
Measure plasma angiotensin II and renin activity from blood samples.
-
Analyze urine samples for levels of prostaglandins (PGI₂, PGE₂) and thromboxane (B8750289) B₂.
-
-
Histopathology: At the end of the experiment, euthanize the rats and perfuse the kidneys and brain. Collect tissues for histological analysis to assess the degree of glomerulosclerosis, renal arterial and tubular damage, and the incidence of cerebral infarction.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in Dahl-S rats.
Signaling Pathway of this compound in Salt-Sensitive Hypertension
Caption: this compound's mechanism in salt-sensitive hypertension.
References
Application Notes and Protocols for Measuring Endothelium-Dependent Relaxation with Iganidipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker with vasodilatory properties. Understanding its effect on endothelium-dependent relaxation is crucial for elucidating its mechanism of action and potential therapeutic benefits in cardiovascular diseases associated with endothelial dysfunction. These application notes provide detailed protocols for assessing the effects of this compound on vascular tone, with a focus on endothelium-dependent relaxation. The methodologies described are based on established ex vivo techniques using isolated arterial rings.
Core Concepts: Endothelium-Dependent Relaxation
The endothelium plays a pivotal role in regulating vascular tone by releasing various vasoactive substances. A key mediator is nitric oxide (NO), synthesized by endothelial nitric oxide synthase (eNOS). Agonists like acetylcholine (B1216132) (ACh) stimulate endothelial receptors, leading to an increase in intracellular calcium, which in turn activates eNOS to produce NO. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. This cascade ultimately results in vasodilation.[1][2]
Calcium channel blockers, such as this compound, primarily act on L-type calcium channels in vascular smooth muscle cells to induce vasodilation. However, evidence suggests that some dihydropyridines may also exert effects on the endothelium, potentially by modulating eNOS activity or reducing oxidative stress, thereby enhancing NO bioavailability.[3][4]
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on endothelium-dependent relaxation. These values are illustrative and should be determined experimentally using the protocols provided below.
Table 1: Effect of this compound on Acetylcholine-Induced Endothelium-Dependent Relaxation in Pre-contracted Aortic Rings
| Treatment Group | Agonist | n | EC50 (M) | Emax (%) |
| Vehicle Control | Acetylcholine | 8 | 1.5 x 10⁻⁷ | 95 ± 5 |
| This compound (1 µM) | Acetylcholine | 8 | 8.5 x 10⁻⁸ | 98 ± 4 |
| L-NAME (100 µM) | Acetylcholine | 8 | > 10⁻⁵ | 15 ± 3 |
| This compound + L-NAME | Acetylcholine | 8 | > 10⁻⁵ | 18 ± 4 |
EC50: Half-maximal effective concentration. Emax: Maximal relaxation. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Endothelium-Independent Relaxation Induced by Sodium Nitroprusside (SNP)
| Treatment Group | Agonist | n | EC50 (M) | Emax (%) |
| Vehicle Control | SNP | 6 | 5.0 x 10⁻⁹ | 100 ± 2 |
| This compound (1 µM) | SNP | 6 | 4.8 x 10⁻⁹ | 102 ± 3 |
EC50: Half-maximal effective concentration. Emax: Maximal relaxation. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Isolated Aortic Rings for Isometric Tension Measurement
Objective: To prepare viable aortic rings for ex vivo vasoreactivity studies.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
This compound
-
L-NAME (Nω-nitro-L-arginine methyl ester)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Dissection tools (scissors, forceps)
Procedure:
-
Animal Euthanasia and Aorta Dissection:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Perform a midline abdominal incision and thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the aortic arch to the diaphragm, minimizing stretching and damage.
-
Immediately place the excised aorta in ice-cold Krebs-Henseleit solution.
-
-
Preparation of Aortic Rings:
-
Under a dissecting microscope, carefully remove adhering fat and connective tissue from the aorta.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings (for control experiments), gently rub the intimal surface with a fine wire or the tips of forceps.
-
-
Mounting of Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g.[5]
-
Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
After equilibration, induce a contraction with 60 mM KCl to test the viability of the vascular smooth muscle.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[5]
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of over 80% indicates a functional endothelium. Rings with less than 10% relaxation can be considered endothelium-denuded.
-
Experimental workflow for isolated aortic ring preparation.
Protocol 2: Measuring Endothelium-Dependent Relaxation with this compound
Objective: To determine the effect of this compound on acetylcholine-induced endothelium-dependent relaxation.
Procedure:
-
Prepare and mount aortic rings with intact endothelium as described in Protocol 1.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable contraction is achieved.
-
Once the contraction is stable, incubate the rings with either vehicle (e.g., DMSO, typically <0.1%) or a specific concentration of this compound for 20-30 minutes.
-
Generate a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻⁵ M) by adding increasing concentrations of ACh to the organ bath.
-
Record the relaxation response at each concentration.
-
To investigate the role of NO, a separate set of experiments can be performed where the rings are pre-incubated with the eNOS inhibitor L-NAME (e.g., 100 µM) for 30 minutes before the addition of this compound and acetylcholine.
Protocol 3: Measuring Endothelium-Independent Relaxation
Objective: To determine if this compound affects the vascular smooth muscle's sensitivity to NO.
Procedure:
-
Prepare and mount aortic rings, preferably with denuded endothelium, as described in Protocol 1.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Incubate with vehicle or this compound (e.g., 1 µM) for 20-30 minutes.
-
Generate a cumulative concentration-response curve for the NO donor, sodium nitroprusside (SNP) (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Record the relaxation response.
Protocol 4: Investigating the Effect of this compound on cGMP Levels
Objective: To determine if the enhanced relaxation by this compound is associated with increased cGMP levels in vascular smooth muscle.
Procedure:
-
Prepare aortic rings (with and without endothelium) and incubate them with this compound or vehicle as in Protocol 2.
-
Stimulate the rings with acetylcholine (e.g., 1 µM) for a short period (e.g., 1-2 minutes).
-
Immediately freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
Homogenize the tissues and measure cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.
Signaling Pathways
The primary mechanism of action for this compound is the blockade of L-type calcium channels on vascular smooth muscle cells, leading to vasodilation. However, based on studies with similar dihydropyridines, this compound may also enhance endothelium-dependent relaxation through NO-dependent pathways.[3][4]
One proposed mechanism is the upregulation of superoxide (B77818) dismutase (SOD) activity in endothelial cells.[3] SOD is an antioxidant enzyme that scavenges superoxide anions. Superoxide can rapidly inactivate NO to form peroxynitrite, thus reducing NO bioavailability. By increasing SOD activity, this compound could decrease superoxide levels, thereby preserving NO and enhancing its vasodilatory effect. This leads to increased cGMP production in the vascular smooth muscle cells and subsequent relaxation.
References
- 1. Nifedipine indirectly upregulates superoxide dismutase expression in endothelial cells via vascular smooth muscle cell-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine enhances cGMP production through the activation of soluble guanylyl cyclase in rat ventricular papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pranidipine enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine upregulates manganese superoxide dismutase expression in vascular smooth muscle cells via endothelial cell-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols for Iganidipine Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iganidipine
This compound is a dihydropyridine (B1217469) calcium channel blocker (CCB) used in the management of hypertension. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a subsequent reduction in blood pressure.
Mechanism of Action
This compound selectively blocks L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle. By blocking these channels, this compound reduces the intracellular calcium concentration, leading to relaxation of the arterial smooth muscle, decreased peripheral vascular resistance, and ultimately, a lowering of arterial blood pressure.
Rationale for Combination Therapy
To achieve target blood pressure goals and minimize dose-dependent side effects, combination therapy is often employed in the management of hypertension.[1][2][3] Combining this compound with an antihypertensive agent from a different class, such as an Angiotensin-Converting Enzyme (ACE) inhibitor or an Angiotensin II Receptor Blocker (ARB), can offer a synergistic effect.[1][2] This approach targets multiple pathophysiological pathways involved in hypertension, such as the Renin-Angiotensin-Aldosterone System (RAAS) and calcium channel-mediated vasoconstriction, leading to more effective blood pressure control.[2]
Preclinical Experimental Design
A robust preclinical experimental design is crucial to evaluate the efficacy and safety of this compound combination therapy. This involves a combination of in vitro and in vivo studies.
In Vitro Studies
For in vitro studies, vascular smooth muscle cells (VSMCs) are the most relevant cell type to investigate the direct effects of this compound and its combination partners on vasodilation. Primary human aortic or coronary artery smooth muscle cells are ideal, though immortalized cell lines can also be used.
The Chou-Talalay method is a widely accepted method for quantifying the interaction between two or more drugs.[4][5][6][7] This method uses the Combination Index (CI) to determine whether a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[4][6]
In Vivo Studies
Spontaneously Hypertensive Rats (SHRs) are a widely used and well-characterized model for essential hypertension and are suitable for evaluating the antihypertensive effects of this compound combination therapy.[8][9][10][11][12]
Drugs can be administered orally via gavage. Dosing regimens should be determined based on preliminary dose-ranging studies for each individual drug. For combination studies, a fixed-ratio dosing strategy is often employed.
The primary efficacy endpoint is the reduction in systolic and diastolic blood pressure. Other important endpoints include heart rate, cardiac mass, and markers of end-organ damage. Safety can be assessed by monitoring for adverse clinical signs and through histopathological examination of key organs.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Analysis (Chou-Talalay Method)
-
Cell Seeding: Plate vascular smooth muscle cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., Enalaprilat, the active metabolite of Enalapril) in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug individually and in a fixed-ratio combination.
-
Cell Treatment: Treat the cells with the individual drugs and the drug combination at various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Generate dose-response curves for each drug individually and for the combination.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) at different effect levels (fractions affected, Fa).[5] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][6]
-
Protocol 2: In Vivo Antihypertensive Efficacy Study in SHRs
-
Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign rats to the following treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
Combination partner (e.g., Enalapril) alone
-
This compound + Combination partner
-
-
Drug Administration: Administer the drugs orally by gavage once daily for 4-8 weeks.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method or telemetry.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (heart, aorta, kidneys) for further analysis.
-
Data Analysis: Analyze blood pressure data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
Protocol 3: Pharmacokinetic (PK) Interaction Study
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Study Design: Employ a crossover or parallel-group design.
-
Drug Administration:
-
Group 1: Administer this compound alone.
-
Group 2: Administer the combination partner alone.
-
Group 3: Administer this compound and the combination partner concurrently.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Bioanalysis: Analyze plasma concentrations of this compound and the combination partner using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for each drug when administered alone and in combination. Statistically compare the parameters to assess for any significant drug-drug interactions.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Tissue Homogenization: Homogenize aortic or cardiac tissue samples collected from the in vivo study in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated eNOS, total eNOS, AT1R) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation and Analysis
Table 1: In Vitro Synergy Data (Combination Index)
| Fraction Affected (Fa) | This compound (µM) | Combination Partner (µM) | Combination Index (CI) | Interpretation |
| 0.50 | 0.85 | 1.20 | 0.78 | Synergy |
| 0.75 | 1.50 | 2.10 | 0.65 | Synergy |
| 0.90 | 2.80 | 3.90 | 0.52 | Strong Synergy |
| 0.95 | 4.50 | 6.30 | 0.41 | Strong Synergy |
Table 2: In Vivo Blood Pressure Reduction in SHRs
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle Control | - | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| This compound | 10 | 186 ± 4 | 155 ± 5 | -31 ± 3 |
| Enalapril (B1671234) | 10 | 184 ± 5 | 152 ± 4 | -32 ± 3 |
| This compound + Enalapril | 10 + 10 | 185 ± 6 | 130 ± 5 | -55 ± 4# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Monotherapy groups. SBP: Systolic Blood Pressure. Data are presented as Mean ± SEM. |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound Alone | This compound in Combination | % Change |
| Cmax (ng/mL) | 150 ± 25 | 165 ± 30 | +10% |
| Tmax (hr) | 1.5 ± 0.5 | 1.5 ± 0.5 | 0% |
| AUC (0-t) (ng*hr/mL) | 650 ± 80 | 720 ± 95 | +11% |
| t1/2 (hr) | 6.2 ± 1.1 | 6.5 ± 1.3 | +5% |
| Data are presented as Mean ± SD. |
Table 4: Protein Expression Levels (Relative to Control)
| Treatment Group | p-eNOS / eNOS | AT1R Expression |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 1.35 ± 0.18 | 0.95 ± 0.13 |
| Enalapril | 1.10 ± 0.15 | 0.65 ± 0.10 |
| This compound + Enalapril | 1.85 ± 0.22# | 0.50 ± 0.08# |
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Monotherapy groups. Data are presented as Mean ± SEM. |
Signaling Pathways
References
- 1. Combination therapy with lercanidipine and enalapril in the management of the hypertensive patient: an update of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newer Combination Therapies in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic decrease in blood pressure by captopril combined with losartan in spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Electron Microscopy of Arteries Treated with Iganidipine
These application notes provide detailed protocols for the ultrastructural examination of arterial tissues treated with Iganidipine, a dihydropyridine (B1217469) calcium channel blocker. The methodologies are intended for researchers, scientists, and drug development professionals investigating the morphological effects of this compound on vascular tissue at the subcellular level.
Introduction
This compound is a calcium channel antagonist that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. Electron microscopy is a powerful technique to visualize the resulting ultrastructural changes in arterial walls, such as alterations in endothelial cells, smooth muscle cells, and the extracellular matrix. The following protocols for Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are designed to preserve tissue integrity and allow for high-resolution imaging of these effects.
Quantitative Data Summary
The following table summarizes the morphological changes observed in the arteries of hypertensive Dahl salt-sensitive rats treated with this compound compared to a high-salt diet (HSD) control group.[1]
| Feature | High-Salt Diet (HSD) Control | This compound Treatment (3 mg/kg/day) |
| Aorta | ||
| Endothelial Cells | Hypertrophy | Normal morphology |
| Subendothelial Space | Dilatation | Normal width |
| Medial Thickness | Increased | Normal thickness |
| Peripheral Mesenteric Arteries (PMA) | ||
| Intimal Hypertrophy | Present | Prevented |
| Medial Hypertrophy | Present | Prevented |
| Periarteritis | Observed | Prevented |
| Arterial Lumen | Narrowed | Normal diameter |
Experimental Protocols
Animal Model and Treatment
A study on the protective effects of this compound utilized Dahl salt-sensitive rats.[1] These rats were fed a high-salt diet for 8 weeks to induce hypertension and arterial damage.[1] During this period, different groups of rats were orally administered a vehicle or this compound at varying doses (e.g., 0.3, 1, and 3 mg/kg/day).[1]
Tissue Preparation for Electron Microscopy
The following is a generalized protocol for arterial tissue preparation for both TEM and SEM, based on standard methodologies.[2][3][4]
3.2.1. Perfusion and Fixation
-
Anesthetize the animal and open the thoracic cavity.
-
Perfuse the vascular system transcardially with a primary fixative solution to ensure rapid and uniform fixation of the arteries. A suitable primary fixative is a mixture of 2.5% glutaraldehyde (B144438) and 2.0% paraformaldehyde in a 0.1 M sodium cacodylate buffer (pH 7.4).[2]
-
Dissect the arteries of interest (e.g., aorta, superior mesenteric arteries) and cut them into small pieces (no larger than 1 mm³).[4]
-
Immerse the tissue blocks in the same primary fixative for 2-4 hours at 4°C.[2][3]
-
Rinse the tissue blocks three times for 10 minutes each in 0.1 M sodium cacodylate buffer.[2]
3.2.2. Post-fixation
-
Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C.[2][3] This step enhances the contrast of cellular membranes.
-
Rinse the tissue blocks three times for 5-10 minutes each in distilled water.[2][4]
3.2.3. Dehydration
-
Dehydrate the tissue blocks through a graded series of ethanol (B145695) or acetone:
-
50% ethanol for 10 minutes
-
70% ethanol for 10 minutes
-
90% ethanol for 10 minutes
-
100% ethanol, three changes of 15 minutes each.[3]
-
3.2.4. Infiltration and Embedding (for TEM)
-
Infiltrate the dehydrated tissue with a transitional solvent, such as propylene (B89431) oxide, twice for 15 minutes each.
-
Infiltrate the tissue with a 1:1 mixture of propylene oxide and epoxy resin (e.g., Epon 812) for at least 1 hour.
-
Infiltrate with pure epoxy resin overnight.
-
Embed the tissue in fresh epoxy resin in molds and polymerize in an oven at 60°C for 48 hours.[3]
3.2.5. Critical Point Drying (for SEM)
-
After dehydration, place the tissue blocks in a critical point dryer to replace the ethanol with liquid carbon dioxide.
-
Heat the chamber to the critical point of carbon dioxide to dry the tissue without surface tension artifacts.
3.2.6. Sectioning and Staining (for TEM)
-
Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.[4]
-
Collect the sections on copper grids.
-
Stain the sections with 2% uranyl acetate (B1210297) for 10-15 minutes, followed by Reynolds' lead citrate (B86180) for 5-10 minutes to enhance contrast.
-
Wash the grids thoroughly with distilled water and allow them to dry.
3.2.7. Sputter Coating (for SEM)
-
Mount the dried tissue on aluminum stubs using conductive adhesive.
-
Coat the samples with a thin layer of gold or palladium in a sputter coater to make them conductive.
3.2.8. Imaging
-
Examine the stained sections (TEM) or coated samples (SEM) in an electron microscope at an appropriate accelerating voltage.
-
Capture digital images of the areas of interest for analysis.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for Electron Microscopy
Caption: Workflow for TEM and SEM preparation of arterial tissue.
References
Application Notes and Protocols: Assessing Iganidipine's Relaxant Responses Using Isometric Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel antagonist with vasodilatory properties.[1] This class of drugs primarily acts by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3][4] The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[4] Isometric recording is a fundamental technique used to quantify the contractile and relaxant responses of isolated blood vessels, providing crucial data for the pharmacological characterization of vasoactive compounds like this compound.[1]
These application notes provide a detailed protocol for assessing the vasorelaxant effects of this compound on isolated arterial rings using an isometric organ bath setup. The presented methodologies are designed to deliver robust and reproducible data for researchers in pharmacology and drug development.
Signaling Pathway of Dihydropyridine-Induced Vasodilation
Dihydropyridines, including this compound, exert their vasodilatory effect by modulating calcium influx in vascular smooth muscle cells. The binding of these drugs to L-type calcium channels prevents the channels from opening in response to membrane depolarization. This blockade reduces the influx of calcium ions, a critical step in the excitation-contraction coupling of smooth muscle. The decreased intracellular calcium leads to reduced activation of calmodulin and myosin light chain kinase, resulting in the dephosphorylation of myosin light chains and subsequent muscle relaxation and vasodilation.
References
- 1. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Iganidipine in studies of arterial morphological changes.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Iganidipine, a dihydropyridine (B1217469) calcium channel antagonist, has demonstrated significant potential in the study and mitigation of pathological arterial morphological changes associated with hypertension. As a potent antihypertensive agent, its primary mechanism of action involves the blockage of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. However, research suggests that this compound may also exert protective effects on the vasculature that are, in part, independent of its hypotensive action.[1]
Studies utilizing animal models of hypertension, such as the Dahl salt-sensitive rat, have shown that this compound can effectively prevent a range of arterial morphological alterations. These include intimal and medial hypertrophy, periarteritis, and narrowing of the arterial lumen.[1] Furthermore, at the microscopic level, this compound has been observed to prevent medial thickening in the aorta and superior mesenteric arteries, as well as hypertrophy of endothelial cells.[1] These findings indicate that this compound could be a valuable tool for investigating the mechanisms of vascular remodeling and for the development of therapeutic strategies aimed at reversing or preventing arterial damage in hypertensive states.
The vasculoprotective effects of dihydropyridine calcium channel blockers, such as this compound, are thought to be mediated through various signaling pathways. These include the inhibition of reactive oxygen species (ROS) production, which are known contributors to vascular inflammation and cell proliferation. Additionally, these agents may interfere with growth factor signaling pathways, such as the Ras-ERK1/2 pathway, which are crucial for vascular smooth muscle cell proliferation and hypertrophy. Another potential mechanism is the activation of the LKB1-AMPK signaling pathway, which can inhibit cellular growth and proliferation. By targeting these pathways, this compound may help to maintain the structural integrity of the arterial wall and preserve endothelial function.
Data Presentation
The following table summarizes the qualitative effects of this compound on arterial morphology based on studies in Dahl salt-sensitive hypertensive rats.[1]
| Arterial Parameter | Observation in Hypertensive Control Group | Effect of this compound Treatment (3 mg/kg/day) |
| Peripheral Mesenteric Arteries (PMA) | ||
| Intimal Hypertrophy | Present | Prevented |
| Medial Hypertrophy | Present | Prevented |
| Periarteritis | Present | Prevented |
| Arterial Lumen | Narrowed | Prevented |
| Aorta & Superior Mesenteric Arteries (SMA) | ||
| Medial Thickness | Increased | Prevented |
| Aorta | ||
| Endothelial Cell Hypertrophy | Present | Prevented |
| Subendothelial Space | Dilatation | Prevented |
Experimental Protocols
Animal Model and Treatment
A widely used model for these studies is the Dahl salt-sensitive (Dahl-S) rat, which develops hypertension when fed a high-salt diet.
-
Animals: Male Dahl-S rats, typically around 6 weeks of age.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Diet:
-
Control Group: Standard rat chow.
-
Hypertensive Groups: High-salt diet (e.g., 8% NaCl).
-
-
Drug Administration:
-
This compound is administered orally, for example, through gavage or mixed with food.
-
A typical effective dose in rat models is 3 mg/kg/day for a sustained hypotensive effect.[1] Lower doses (e.g., 1 mg/kg/day) may show partial effects.[1]
-
A vehicle control group (receiving the administration vehicle without the drug) should be included.
-
-
Treatment Duration: A period of 8 weeks is often sufficient to induce significant arterial morphological changes in the hypertensive model.[1]
Tissue Preparation and Analysis
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and arterial tissues (e.g., aorta, superior mesenteric arteries, peripheral mesenteric arteries) are carefully dissected.
-
Fixation: Tissues for light microscopy are fixed in a 10% formalin solution. For electron microscopy, tissues are fixed in a glutaraldehyde (B144438) solution.
-
Processing and Sectioning: Fixed tissues are dehydrated, embedded in paraffin (B1166041) (for light microscopy) or resin (for electron microscopy), and sectioned at a standard thickness (e.g., 4-5 µm for light microscopy).
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment, including intimal and medial thickness, and cell hypertrophy.
-
Masson's Trichrome: To assess collagen deposition and fibrosis.
-
-
Microscopic Examination:
-
Light Microscopy: To observe overall arterial structure, including wall thickness, lumen diameter, and the presence of inflammatory infiltrates (periarteritis).
-
Transmission and Scanning Electron Microscopy: To examine ultrastructural changes, such as endothelial cell morphology and the subendothelial space.
-
-
Morphometric Analysis: Quantitative analysis of arterial parameters can be performed using image analysis software. Key parameters include:
-
Media thickness
-
Lumen diameter
-
Media-to-lumen ratio
-
Cross-sectional area of the media
-
Collagen volume fraction
-
Visualizations
Caption: Experimental workflow for assessing this compound's impact on arterial morphology.
Caption: Proposed signaling pathways for this compound's effects on vascular cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Iganidipine Dosage for Sustained Hypotensive Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Iganidipine dosage for sustained hypotensive effects in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a dihydropyridine (B1217469) calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[3]
Q2: What is a suitable animal model for studying the hypotensive effects of this compound?
A2: The Dahl salt-sensitive (SS) rat is a well-established model for studying salt-sensitive hypertension and the effects of antihypertensive drugs.[4][5][6] Feeding these rats a high-salt diet induces a significant and sustained increase in blood pressure, mimicking a common form of human hypertension.[4][7]
Q3: What are the reported effective dosages of this compound for sustained hypotension in preclinical models?
A3: In studies using Dahl salt-sensitive rats, a dosage of 3.0 mg/kg/day administered orally has been shown to produce a sustained 24-hour hypotensive effect.[4] Lower doses of 1.0 mg/kg/day resulted in a moderate, non-sustained hypotensive effect, while 0.3 mg/kg/day had no significant effect on blood pressure.[4][8]
Q4: How can I achieve a sustained release of this compound in my experiments?
A4: While specific sustained-release formulations for experimental use may not be commercially available, ensuring consistent daily oral administration at the same time each day can help maintain therapeutic drug levels.[9] For clinical applications, sustained-release formulations of dihydropyridine calcium channel blockers have been developed to improve patient compliance and provide consistent blood pressure control.[5][10][11]
Q5: What are the expected outcomes of effective this compound treatment beyond blood pressure reduction?
A5: Effective treatment with this compound at a sustained-hypotensive dose (3.0 mg/kg/day) in Dahl salt-sensitive rats has been shown to prevent morphological and functional changes in arteries, including intimal and medial hypertrophy.[4] It has also been demonstrated to protect against renal and cerebral injuries associated with hypertension.[8]
Troubleshooting Guides
Issue: Inconsistent or no significant hypotensive effect observed at the expected effective dose.
| Possible Cause | Troubleshooting Step |
| Improper drug administration (oral gavage) | Review your oral gavage technique. Ensure the gavage needle is correctly placed in the esophagus and the full dose is administered. Improper technique can lead to incomplete dosing or accidental administration into the trachea.[3][9][12] Observe the animal for any signs of distress post-administration.[3] |
| Incorrect dosage calculation | Double-check all calculations for drug concentration and volume to be administered based on the animal's body weight. |
| Degradation of this compound solution | Prepare fresh this compound solutions regularly. Store the stock solution as recommended by the manufacturer, protected from light and at the appropriate temperature, to prevent degradation. |
| Animal model variability | Ensure that the Dahl salt-sensitive rats used are from a reliable source and that the high-salt diet is consistently administered to induce hypertension effectively.[6][13] |
Issue: High variability in blood pressure readings between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Stress-induced blood pressure fluctuations | Acclimatize the animals to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before starting the experiment.[10][14] Handle the animals gently and consistently.[14] Ensure the laboratory environment is quiet and free from sudden disturbances during measurements. |
| Inconsistent timing of measurements | Take blood pressure readings at the same time each day, preferably during the animal's resting phase, to minimize diurnal variations. |
| Technical issues with blood pressure measurement equipment (Tail-Cuff) | Ensure the tail-cuff is the correct size for the rat and is placed correctly on the tail.[15] The warming platform should be maintained at a consistent temperature to ensure adequate blood flow to the tail for accurate readings.[14][16] Calibrate the equipment regularly according to the manufacturer's instructions. |
Data Presentation
Table 1: Dose-Dependent Hypotensive Effects of this compound in Dahl Salt-Sensitive Rats
| Dosage (mg/kg/day) | Hypotensive Effect | Duration of Action | Reference |
| 0.3 | Non-hypotensive | N/A | [4][8] |
| 1.0 | Moderate | Non-sustained (several hours) | [4][8] |
| 3.0 | Sustained | 24 hours | [4] |
Table 2: Effects of this compound on Arterial Morphology and Function in Dahl Salt-Sensitive Rats (8 weeks of treatment)
| Treatment Group | Dosage (mg/kg/day) | Prevention of Intimal and Medial Hypertrophy | Prevention of Periarteritis | Restoration of Endothelium-Dependent Relaxation | Reference |
| Vehicle Control | N/A | No | No | No | [4] |
| This compound | 1.0 | Partial | Partial | Moderate | [4] |
| This compound | 3.0 | Complete | Complete | Complete | [4] |
Table 3: Protective Effects of this compound on Renal and Cerebral Injuries in Dahl Salt-Sensitive Rats (8 weeks of treatment)
| Treatment Group | Dosage (mg/kg/day) | Reduction in Glomerulosclerosis | Reduction in Renal Arterial and Tubular Injuries | Reduction in Cerebral Infarction Incidence | Reference |
| Vehicle Control | N/A | No | No | No | [8] |
| This compound | 0.3 | Partial | Partial | Yes | [8] |
| This compound | 1.0 | Moderate | Moderate | Yes | [8] |
| This compound | 3.0 | Significant | Significant | Yes | [8] |
Experimental Protocols
1. Induction of Salt-Sensitive Hypertension in Dahl Salt-Sensitive (SS) Rats
-
Animals: Male Dahl salt-sensitive rats (SS/JrHsd/Mcwi), 5-6 weeks old.
-
Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Provide free access to food and water.
-
Diet: Upon arrival, maintain rats on a normal salt diet (0.3% NaCl) for a one-week acclimatization period.
-
Induction: To induce hypertension, switch the diet to a high-salt diet (8% NaCl) and continue for the duration of the experiment (e.g., 8 weeks).[4][7][17]
2. This compound Administration (Oral Gavage)
-
Preparation: Prepare this compound solutions in a suitable vehicle (e.g., distilled water).
-
Dosage Calculation: Calculate the volume of this compound solution to be administered based on the individual rat's body weight and the desired dose (0.3, 1.0, or 3.0 mg/kg/day).
-
Administration: Administer the calculated volume once daily via oral gavage using a ball-tipped gavage needle. Ensure proper restraint of the animal to minimize stress and prevent injury.[3][12]
3. Blood Pressure Measurement (Tail-Cuff Method)
-
Acclimatization: For several days prior to the start of the experiment, acclimatize the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure variations.[11][14]
-
Procedure:
-
Place the conscious rat in a restraining device.
-
Position the tail-cuff and pulse sensor on the rat's tail.
-
Warm the tail using a warming platform to ensure adequate blood flow.
-
Inflate and deflate the cuff multiple times to obtain stable and consistent systolic blood pressure readings.
-
Record the average of several consecutive readings.
-
Conduct measurements at the same time each day to ensure consistency.[15]
-
4. Assessment of Arterial Morphology and Function
-
Tissue Collection: At the end of the treatment period, euthanize the rats and carefully dissect the aorta and mesenteric arteries.
-
Morphological Analysis:
-
Fix the arterial segments in 10% formalin.
-
Embed the tissues in paraffin (B1166041) and cut thin sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains.
-
Examine the sections under a light microscope to assess for intimal and medial thickness, periarteritis, and other morphological changes.[4][18][19]
-
-
Functional Analysis (Isometric Tension Recording):
-
Mount arterial rings in an organ bath containing Krebs solution.
-
Record isometric tension to assess endothelium-dependent and -independent relaxation in response to specific agonists (e.g., acetylcholine (B1216132) and sodium nitroprusside).[20]
-
5. Evaluation of Renal and Cerebral Injury
-
Renal Injury Markers:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Collect urine samples to measure protein excretion.
-
Perfuse and fix the kidneys in formalin for histological analysis (H&E and PAS staining) to assess glomerulosclerosis and tubular injury.[8][21][22][23]
-
-
Cerebral Injury Assessment:
-
Perfuse the brain with saline followed by formalin.
-
Examine the brain for any signs of infarction or hemorrhage.
-
Perform histological analysis on brain sections to assess for neuronal damage.[24]
-
Mandatory Visualizations
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Caption: Experimental workflow for evaluating this compound's hypotensive effects.
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of bedding on Dahl salt-sensitive hypertension and renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive Rats on High Salt Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. instechlabs.com [instechlabs.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Morphology and function of preserved microvascular arterial grafts: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological and Morphometric Analyses for Rat Carotid Artery Balloon Injury Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Evaluation of renal function in rats with moderate and mild brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.plos.org [journals.plos.org]
- 23. Comparison of biomarkers in rat renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aquaporins alteration revealed kidney damages in cerebral ischemia/reperfusion rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Iganidipine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Iganidipine, a fourth-generation dihydropyridine (B1217469) calcium channel blocker with inherently low aqueous solubility. The information provided is based on established solubility enhancement techniques for compounds of a similar class and should be adapted and verified for this compound-specific formulations.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous buffer solutions?
This compound, like other dihydropyridine calcium channel blockers, is a lipophilic compound with poor water solubility. Precipitation in aqueous buffers is common and can be attributed to several factors including pH, buffer composition, and concentration. At physiological pH, the solubility of these weakly basic compounds tends to decrease significantly compared to more acidic environments.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Several well-established techniques can be employed to improve the solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous solid, which typically has a higher dissolution rate than the crystalline form.[1][2][3][4][5][6]
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution velocity.[7][8][9][10]
-
Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin (B1172386) cavity to form a more water-soluble complex.[2][11][12]
-
-
Chemical Modifications:
-
pH Adjustment: As a weakly basic drug, this compound's solubility is pH-dependent. Lowering the pH of the solution can increase its solubility.[13][14]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic drug.
-
Use of Surfactants: Surfactants can enhance solubility by reducing the surface tension between the drug and the solvent and by forming micelles that can encapsulate the drug.[15][16]
-
Q3: Which solubility enhancement technique is most suitable for this compound?
The optimal technique depends on the specific requirements of your formulation (e.g., desired dosage form, route of administration, required drug loading). A preliminary screening of different methods is often necessary. For oral formulations, solid dispersions, nanosuspensions, and cyclodextrin complexation are commonly employed and have shown success with other dihydropyridine calcium channel blockers.
Q4: How can I determine the solubility of my this compound formulation?
The shake-flask method followed by a suitable analytical technique is the gold standard for determining equilibrium solubility.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of this compound in solution.[14][19][20]
Troubleshooting Guides
Issue 1: this compound Precipitation During Preparation of Aqueous Stock Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Drug Concentration | Reduce the concentration of this compound in the initial stock solution. | A clear solution is obtained and maintained. |
| Inappropriate Solvent pH | Prepare the stock solution in a slightly acidic buffer (e.g., pH 4.0-5.0). | Increased solubility and a stable stock solution. |
| Slow Dissolution Rate | Use gentle heating and sonication to aid dissolution. | Faster and more complete dissolution of this compound. |
| Buffer Incompatibility | Test different buffer systems (e.g., citrate, acetate) to identify one that does not cause precipitation. | A stable this compound solution in a compatible buffer. |
Issue 2: Poor Dissolution Profile of this compound from a Solid Dosage Form
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Crystalline Drug Form | Consider formulating a solid dispersion to convert this compound to an amorphous state. | Significantly improved dissolution rate. |
| Large Particle Size | Reduce the particle size of the drug substance through micronization or by preparing a nanosuspension. | Faster dissolution due to increased surface area. |
| Poor Wettability | Incorporate a wetting agent or surfactant into the formulation. | Improved contact between the drug particles and the dissolution medium. |
| Inadequate Disintegration | Optimize the concentration of the disintegrant in your tablet or capsule formulation. | Faster disintegration of the dosage form, exposing more drug surface area for dissolution. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound based on typical values for other fourth-generation dihydropyridine calcium channel blockers. Note: This data should be experimentally verified for this compound.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Significance for Solubility |
| Molecular Weight | ~500-600 g/mol | Influences diffusion and dissolution rates. |
| pKa (weak base) | ~5.0 - 6.0 | Solubility is significantly higher at pH values below the pKa. |
| LogP | > 4.0 | Indicates high lipophilicity and poor aqueous solubility.[4][21][22] |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Confirms its classification as a poorly soluble drug. |
| Melting Point | ~150 - 200 °C | High melting point can indicate strong crystal lattice energy, which can hinder dissolution. |
Table 2: Comparison of this compound Solubility Enhancement Techniques (Hypothetical Data)
| Formulation Strategy | Carrier/Method | Achieved this compound Solubility (µg/mL) | Fold Increase in Solubility |
| Unformulated this compound | - | < 1 | - |
| Solid Dispersion | PVP K30 (1:5 drug-to-polymer ratio) | ~ 50 - 100 | ~ 50 - 100 |
| Nanosuspension | Media Milling | ~ 20 - 40 | ~ 20 - 40 |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (1:1 molar ratio) | ~ 100 - 200 | ~ 100 - 200 |
| pH Adjustment | pH 4.0 Citrate Buffer | ~ 10 - 20 | ~ 10 - 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC E5) in a suitable organic solvent (e.g., methanol, ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving and Storage: Pass the resulting powder through a fine-mesh sieve and store it in a desiccator until further use.
Protocol 2: Preparation of this compound Nanosuspension by Media Milling
-
Pre-suspension: Disperse a known amount of this compound and a stabilizer (e.g., Poloxamer 188, Tween 80) in an aqueous medium.
-
Milling: Introduce the pre-suspension into a media mill containing milling beads (e.g., zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a specific speed and for a defined duration to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead for a specified time (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Storage: Store the complex in a desiccator.
Visualizations
References
- 1. Formulation, Characterization and Solubility Enhancement of Manidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. ijarmps.org [ijarmps.org]
- 8. ijper.org [ijper.org]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. oatext.com [oatext.com]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0231026A1 - Sustained-release dihydropyridine formulation - Google Patents [patents.google.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. wjpmr.com [wjpmr.com]
- 20. researchtrend.net [researchtrend.net]
- 21. acdlabs.com [acdlabs.com]
- 22. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Iganidipine in experiments
Welcome to the technical support center for researchers utilizing Iganidipine. This resource provides guidance on identifying and mitigating potential off-target effects in your experiments. The following information is structured to address common issues and questions in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism is to inhibit the influx of calcium ions through L-type calcium channels, which are predominantly found in the smooth muscle cells of blood vessels.[1][3] By blocking these channels, this compound leads to vasodilation (widening of blood vessels), a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][3]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[4] These unintended interactions can lead to a variety of issues in experimental settings, including unexpected phenotypic changes, confounding of results, and misinterpretation of the drug's specific role in a biological process. In drug development, off-target effects can be responsible for adverse drug reactions and toxicity.[5] Early identification and mitigation of these effects are crucial for designing robust experiments and developing safer therapeutics.[6]
Q3: Are there known off-target effects for this compound specifically?
Publicly available information detailing a comprehensive off-target profile for this compound is limited. However, like many small molecule inhibitors, it is plausible that this compound could interact with other proteins, particularly at higher concentrations. Some studies on other dihydropyridine calcium channel blockers have investigated effects on store-operated Ca2+ entry (SOCE), though the effects appear complex and concentration-dependent.[7] It is also known that some calcium channel blockers can influence the biosynthesis of aldosterone.[2]
Q4: What are the general strategies to identify potential off-target effects of a compound like this compound?
Several strategies, ranging from computational to experimental, can be employed:
-
Computational Approaches: In silico methods, such as 2-D chemical similarity and machine learning, can predict potential off-target interactions by comparing the structure of this compound to libraries of compounds with known protein-binding profiles.[4][8]
-
High-Throughput Screening: This involves testing the compound against a large panel of purified proteins or in cell-based assays to identify unintended interactions.[4]
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the binding partners of a small molecule in complex biological samples.[5]
-
Phenotypic Screening: Using techniques like CRISPR-Cas9 or RNA interference to knock down specific genes can help determine if the observed phenotype is solely due to the intended target or involves other pathways.[4]
Troubleshooting Guide
Issue 1: I am observing a phenotype that is inconsistent with L-type calcium channel blockade.
This could be indicative of an off-target effect. Here’s a troubleshooting workflow:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system. This can be done by measuring a downstream effect of L-type calcium channel blockade, such as changes in intracellular calcium concentration in response to depolarization.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the EC50 for the off-target effect is significantly different from the EC50 for L-type calcium channel blockade, it may suggest an off-target interaction.
-
Use a Structurally Unrelated L-type Calcium Channel Blocker: Treat your system with another L-type calcium channel blocker from a different chemical class (e.g., a phenylalkylamine like Verapamil or a benzothiazepine (B8601423) like Diltiazem).[2] If the unexpected phenotype is not replicated, it is more likely to be a specific off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if this compound is causing an unexpected increase in the expression of a certain gene, try to block this effect with a known inhibitor of a suspected off-target pathway.
Issue 2: My experimental results with this compound are not reproducible.
Inconsistent results can arise from various factors, including experimental variability and off-target effects.
-
Standardize Experimental Conditions: Ensure all experimental parameters, such as cell density, passage number, and reagent concentrations, are consistent across experiments.
-
Control for Vehicle Effects: Always include a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the observed effects are not due to the vehicle itself.
-
Consider Compound Stability: Ensure the stability of this compound under your experimental conditions (e.g., in cell culture media over time). Degradation of the compound could lead to variable results.
-
Evaluate Potential Off-Target Effects at High Concentrations: If you are using high concentrations of this compound, consider that off-target effects are more likely to occur. Try to use the lowest effective concentration that elicits the on-target effect.
Data Presentation
Table 1: Comparison of Dihydropyridine and Non-Dihydropyridine Calcium Channel Blockers
| Class | Example | Primary Site of Action | Cardiac Effects |
| Dihydropyridine | This compound, Amlodipine, Nifedipine | Vascular Smooth Muscle | Minimal direct cardiac depressant effects; may cause reflex tachycardia.[2][9] |
| Phenylalkylamine | Verapamil | Myocardium | Significant negative inotropic and chronotropic effects.[2] |
| Benzothiazepine | Diltiazem | Both Myocardium and Vascular Smooth Muscle | Intermediate effects.[2] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Calcium Imaging
Objective: To confirm that this compound is blocking L-type calcium channels in your cell type of interest.
Methodology:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader.
-
This compound Incubation: Incubate the cells with varying concentrations of this compound (and a vehicle control) for a predetermined amount of time.
-
Depolarization: Induce depolarization to open voltage-gated calcium channels. This can be achieved by adding a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Fluorescence Measurement: Measure the peak fluorescence intensity following depolarization.
-
Data Analysis: Compare the increase in fluorescence in this compound-treated cells to the vehicle-treated cells. A dose-dependent inhibition of the calcium influx upon depolarization confirms on-target activity.
Protocol 2: Broad Kinase Profiling to Identify Off-Target Kinase Inhibition
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration.
-
Kinase Panel Screening: Submit the compound to a commercial kinase screening service or use an in-house kinase assay platform. These services typically offer panels of hundreds of purified kinases.
-
Assay Principle: The assays generally measure the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel, often using a radiometric or fluorescence-based readout.
-
Data Analysis: The results are typically reported as the percent inhibition at a given concentration of this compound. "Hits" are identified as kinases that are significantly inhibited by the compound.
-
Follow-up Validation: Any identified off-target kinase interactions should be validated using orthogonal assays, such as in-cell target engagement assays or downstream signaling pathway analysis.
Visualizations
Caption: Signaling pathway of L-type calcium channel blockade by this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Iganidipine experimental results
Welcome to the technical support center for Iganidipine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability encountered during in-vitro and in-vivo experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle cells.[1] By blocking the influx of extracellular calcium ions into these cells, this compound leads to vasodilation and a subsequent reduction in blood pressure.[1][3] It exhibits high vascular selectivity, meaning it acts more potently on blood vessels than on the heart muscle itself.[1]
Q2: My experimental results with this compound are inconsistent. What are the most common sources of variability?
Variability in this compound experiments can stem from several factors:
-
Photodegradation: this compound, like other dihydropyridine derivatives, is highly sensitive to light. Exposure to light can lead to the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, causing a complete loss of pharmacological activity.[4][5][6]
-
Compound Stability in Solution: Dihydropyridines are significantly more stable in solid form than in solution.[4][6] The solvent used, pH of the medium, and storage conditions of stock solutions can all impact the stability and effective concentration of this compound.
-
Cell Culture Conditions: In cell-based assays, factors such as cell line authenticity, passage number, cell density, and the presence of mycoplasma can introduce significant variability.[7][8]
-
Experimental Protocol Deviations: Minor variations in incubation times, reagent concentrations, and procedural steps can lead to inconsistent results.
-
Analytical Method Precision: The accuracy and precision of the analytical method used to quantify this compound and its effects are critical.[9][10]
Q3: How can I minimize photodegradation of this compound during my experiments?
To minimize photodegradation, it is crucial to protect this compound from light at all stages of the experiment:
-
Storage: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[11]
-
Handling: Perform experimental manipulations under low-light conditions whenever possible. Use red light if compatible with your experimental setup.
-
Experimentation: When using multi-well plates for cell-based assays, consider using opaque plates (e.g., black or white plates for fluorescence or luminescence assays) to reduce light exposure to individual wells.[8]
Troubleshooting Guides
Issue 1: Decreased or No Activity of this compound in Cell-Based Assays
If you observe lower than expected or no biological activity of this compound in your cell-based assays, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound activity.
Detailed Steps:
-
Verify this compound Stock Solution:
-
Concentration: Re-verify the initial concentration of your stock solution. Use a validated analytical method like HPLC to confirm the concentration.[9][10]
-
Age and Storage: Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at -20°C or -80°C in light-protected containers. Avoid repeated freeze-thaw cycles.
-
-
Assess Light Exposure:
-
Review your experimental workflow to identify any steps where the compound is exposed to light.
-
Implement protective measures such as using amber tubes, covering plates with foil, and working under subdued lighting.[11]
-
-
Evaluate Cell Health and Culture Conditions:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[7][8]
-
Cell Seeding: Ensure consistent cell seeding density across all wells and experiments.[8]
-
-
Review Experimental Protocol:
-
Check for any deviations from the established protocol, such as incorrect incubation times or reagent concentrations.
-
Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all treatments and does not exceed a level that affects cell viability.
-
Issue 2: High Variability Between Replicate Wells or Experiments
High variability can obscure real biological effects. Follow these steps to improve reproducibility:
Data Presentation: Impact of Experimental Variables on this compound IC50
| Experimental Variable | Condition A | Condition B | Observed IC50 (nM) - A | Observed IC50 (nM) - B | Potential Cause of Variability |
| Light Exposure | Standard Lab Light | Light-Protected | 500 ± 150 | 50 ± 10 | Photodegradation of this compound[4][6] |
| Stock Solution Age | 1-month-old | Freshly Prepared | 200 ± 80 | 45 ± 8 | Degradation of this compound in solution. |
| Cell Passage Number | >20 passages | <10 passages | 100 ± 40 | 55 ± 12 | Phenotypic drift of cells.[7][8] |
| pH of Media | pH 6.8 | pH 7.4 | 70 ± 15 | 50 ± 10 | pH can affect compound stability and cell physiology.[12][13][14] |
Troubleshooting Steps:
-
Standardize Liquid Handling:
-
Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.
-
For multi-well plates, be mindful of evaporation effects, especially in the outer wells. Consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
-
-
Ensure Homogeneous Cell Seeding:
-
Thoroughly resuspend the cell suspension before seeding to ensure a uniform cell density in each well.[8]
-
-
Control Environmental Factors:
-
Maintain consistent temperature and CO2 levels in the incubator.
-
Monitor and control the pH of the culture medium.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the this compound powder in a light-protected environment.
-
Dissolving: Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Aliquot the stock solution into small volumes in amber, screw-cap tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate cell culture medium or buffer. Protect these working solutions from light.
Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound or vehicle control. Ensure all treatments are performed in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions, protected from light.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway
This compound's Action on L-type Calcium Channels in Vascular Smooth Muscle Cells:
Caption: this compound signaling pathway in vascular smooth muscle.
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. Lercanidipine : a review of its efficacy in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. youtube.com [youtube.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for refining Iganidipine treatment protocols in animal studies.
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for refining Iganidipine (B44766) treatment protocols in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble calcium channel blocker belonging to the dihydropyridine (B1217469) class of drugs.[1][2] Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels, which are predominantly found in the smooth muscle cells of blood vessels.[3][4] By blocking these channels, this compound prevents the contraction of vascular smooth muscle, leading to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[3][5] It is noted for its high vascular selectivity, meaning it acts more on blood vessels than on the heart muscle.[3][6]
Q2: What are the common animal models used to study the efficacy of this compound?
A2: The most frequently cited animal models for studying the antihypertensive effects of this compound are salt-induced hypertensive models, such as Dahl salt-sensitive (Dahl-S) rats fed a high-salt diet.[1][2] Spontaneously hypertensive rats (SHR) are also a standard model for evaluating antihypertensive agents like this compound and other dihydropyridine calcium channel blockers.[7][8][9]
Q3: What is a typical effective oral dose range for this compound in rat models of hypertension?
A3: The effective oral dose of this compound in Dahl salt-sensitive rats is dose-dependent. Studies have demonstrated effects across a range:
-
0.3 mg/kg/day: Considered a non-hypotensive dose, though it may still offer some protective effects.[1][2]
-
1.0 mg/kg/day: A moderate-hypotensive dose that lowers blood pressure for several hours.[1][2]
-
3.0 mg/kg/day: A sustained-hypotensive dose that provides a 24-hour reduction in blood pressure and completely prevents certain morphological and functional arterial damage in hypertensive rats.[1][2]
Troubleshooting Guide
Q1: I am observing inconsistent hypotensive effects or no effect at all. What are the potential causes and solutions?
A1: Inconsistent or absent efficacy can stem from several factors related to formulation, administration, or the animal model itself.
-
Formulation & Solubility: Although this compound is described as water-soluble, ensure it is fully dissolved in the vehicle before administration.[1][2] Precipitated drug will not be properly absorbed. Consider preparing the formulation fresh daily to maintain stability.
-
Administration Technique: For oral gavage, ensure the correct volume is delivered directly to the stomach without causing undue stress or injury to the animal, as stress can acutely raise blood pressure. Refine your handling and gavage technique to be as consistent and gentle as possible.
-
Dosage: The dose may be insufficient for your specific animal model, strain, or age. The effects of this compound are dose-dependent.[2] If you are using a low dose (e.g., 0.3-1.0 mg/kg/day), you may only see transient or moderate effects.[1] Consider performing a dose-response study to determine the optimal dose for a sustained effect in your model.
-
Animal Acclimatization: Ensure animals are properly acclimatized to the housing, handling, and measurement procedures (e.g., tail-cuff plethysmography) before the experiment begins. Insufficient acclimatization can lead to stress-induced hypertension, masking the drug's effect.
Caption: Troubleshooting logic for absent hypotensive effects.
Q2: What is the best vehicle for administering this compound orally in animal studies?
A2: As this compound is a water-soluble calcium antagonist, the simplest and most common vehicle is sterile water or a saline solution.[1] When choosing a vehicle, always prioritize animal welfare and data integrity. The formulation should be stable, easy to administer, and have a pH between 5 and 9.[10] For voluntary oral administration, especially in mice, some studies have successfully used flavored yogurt as a vehicle to reduce handling stress.[11][12] Always run a vehicle-only control group to ensure the vehicle itself has no effect on the measured parameters.
Q3: My animals are experiencing reflex tachycardia after this compound administration. How can I manage this?
A3: Reflex tachycardia is a known side effect of dihydropyridine calcium channel blockers, resulting from the rapid drop in blood pressure.[7][9]
-
Slower Onset Formulation: While this compound is water-soluble, a formulation that slows absorption could mitigate the rapid drop in blood pressure. However, this may require significant formulation development.
-
Dose Titration: Start with a lower dose and gradually increase it over several days. This allows the animal's baroreflex to adapt, potentially reducing the severity of the tachycardia.
-
Co-administration: In clinical practice and some animal studies, co-administration with a beta-blocker can control reflex tachycardia.[9] However, this adds a confounding variable to the experiment and should only be considered if it aligns with the study's objectives.
Quantitative Data Summary
Table 1: Dose-Response Effects of Oral this compound in Dahl Salt-Sensitive Rats
This table summarizes the observed effects of different daily oral doses of this compound administered for 8 weeks to Dahl salt-sensitive rats on a high-salt diet.
| Dose (mg/kg/day) | Blood Pressure Effect | Arterial Protection | Renal & Cerebral Protection | Reference |
| 0.3 | Non-hypotensive | No significant effect | Tended to increase survival | [1][2] |
| 1.0 | Moderate, non-sustained hypotension | Decreased injuries in peripheral mesenteric arteries and aortic endothelium | Tended to increase survival | [1][2] |
| 3.0 | Sustained 24h hypotensive effect | Completely prevented morphological and functional changes in arteries | Completely prevented hypertensive death, reduced glomerulosclerosis | [1][2] |
Table 2: Comparative Pharmacokinetic Parameters of Dihydropyridine CCBs in Animals
While specific pharmacokinetic data for this compound is limited in the public domain, this table presents data from similar dihydropyridine compounds to provide a general reference for researchers. Note that half-life can vary significantly between species.
| Compound | Animal Model | T½ (Plasma Half-Life) | Bioavailability (Oral) | Key Observation | Reference |
| Amlodipine (B1666008) | Rat | ~3 hours | ~100% | Extensively metabolized. | [13] |
| Amlodipine | Dog | ~30 hours | ~88% | Long half-life compared to other species. | [13] |
| Benidipine (B10687) | Rat & Dog | N/A | Non-linear with dose | Rapidly absorbed and eliminated. | [14] |
| Clevidipine (B1669171) | Rat | ~20 seconds | N/A (IV use) | Extremely short half-life due to rapid metabolism. | [15] |
Visual Guides & Methodologies
Mechanism of Action: this compound
This compound exerts its therapeutic effect by physically blocking the L-type voltage-gated calcium channels on vascular smooth muscle cells. This blockage prevents the influx of extracellular Ca²⁺, which is a critical step in the muscle contraction signaling cascade. The result is muscle relaxation, vasodilation, and lower blood pressure.
Caption: this compound blocks L-type calcium channels to prevent vasoconstriction.
Detailed Experimental Protocol: Oral Administration in Hypertensive Rats
This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in a rat model, such as the spontaneously hypertensive rat (SHR).
1. Animal Acclimatization (1-2 weeks):
-
House rats (e.g., male SHRs, 14 weeks old) in a controlled environment (12h light/dark cycle, 22±2°C).[8][16]
-
Provide ad libitum access to standard chow and water.[16]
-
Handle animals daily to acclimate them to the researchers.
-
Conduct mock procedures for blood pressure measurement (e.g., placing in restrainers for tail-cuff method) to minimize procedural stress.
2. Baseline Measurements (3-5 days):
-
Measure and record baseline systolic blood pressure (SBP) and heart rate (HR) daily for each animal.
-
Record body weight.
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 3 mg/kg) based on baseline SBP to ensure groups are balanced.
3. Drug Preparation and Administration (Daily for study duration, e.g., 8 weeks):
-
Prepare this compound solution fresh daily. For a 3 mg/kg dose in a 250g rat receiving a 1 mL gavage volume:
-
Required dose = 3 mg/kg * 0.25 kg = 0.75 mg.
-
Dissolve 0.75 mg of this compound in 1 mL of sterile water (vehicle).
-
-
Administer the solution or vehicle orally via gavage at the same time each day.
4. Monitoring and Data Collection:
-
Measure SBP and HR at consistent time points post-dosing (e.g., 2, 4, 8, and 24 hours) to assess the duration of action.
-
Record body weight weekly.
-
Observe animals daily for any clinical signs of adverse effects (e.g., lethargy, excessive grooming, changes in posture).
5. Terminal Procedures and Analysis:
-
At the end of the study, collect terminal blood samples for pharmacokinetic or biomarker analysis.
-
Harvest tissues (e.g., aorta, heart, kidneys) for histological or molecular analysis as required.
-
Analyze data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
Caption: General experimental workflow for an this compound study in rats.
References
- 1. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of the new calcium antagonist benidipine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gadconsulting.com [gadconsulting.com]
- 11. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The metabolism and pharmacokinetics of amlodipine in humans and animals. | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetic study of benidipine hydrochloride in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of new calcium channel antagonist clevidipine in the rat, rabbit, and dog and pharmacokinetic/pharmacodynamic relationship in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Iganidipine-induced side effects in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Iganidipine in preclinical models. The information is designed to help anticipate and address potential issues related to side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary pharmacological effects of this compound in preclinical models?
A1: this compound is a dihydropyridine (B1217469) calcium channel blocker. Its primary pharmacological effect is vasodilation, leading to a dose-dependent reduction in blood pressure. In preclinical studies using Dahl salt-sensitive (Dahl-S) rats, this compound has been shown to produce a sustained hypotensive effect at a dose of 3.0 mg/kg/day.[1]
Q2: What are the common side effects associated with dihydropyridine calcium channel blockers like this compound in preclinical studies?
A2: While specific preclinical safety data for this compound is limited in publicly available literature, common side effects for this class of drugs, which may be anticipated, include:
-
Hypotension: An exaggerated therapeutic effect, leading to a significant drop in blood pressure.
-
Reflex Tachycardia: A compensatory increase in heart rate in response to the rapid decrease in blood pressure.[2]
-
Peripheral Edema: While more commonly reported in clinical settings, the underlying mechanism of vasodilation can lead to fluid shifts in animal models as well.[2]
-
Headache and Flushing: These are common vasodilatory side effects.[2]
Q3: Are there any known organ-specific toxicities for this compound from preclinical studies?
A3: Published preclinical studies on this compound primarily focus on its protective effects on renal and cerebral tissues in hypertensive Dahl salt-sensitive rats and do not report significant organ toxicity.[1] However, general toxicology studies for new chemical entities would typically investigate potential effects on the liver, kidneys, and heart. For some dihydropyridines, high doses have been associated with functional changes in the liver.
Troubleshooting Guide: Managing this compound-Induced Side Effects in Preclinical Models
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategies |
| Excessive Hypotension | Dose of this compound is too high for the specific animal model or individual animal variability. | - Dose Titration: Start with a lower dose and gradually escalate to the desired therapeutic effect. A non-hypotensive dose of 0.3 mg/kg/day and a moderate-hypotensive dose of 1.0 mg/kg/day have been used in Dahl-S rats.[1]- Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring to establish the pharmacokinetic and pharmacodynamic profile of this compound in your model.- Vehicle Control: Ensure the vehicle used for drug administration does not contribute to the hypotensive effect. |
| Reflex Tachycardia | Rapid onset of vasodilation leading to a baroreceptor-mediated increase in heart rate. | - Slower Administration: If using intravenous administration, a slower infusion rate may blunt the peak concentration and subsequent reflex tachycardia.- Co-administration with a Beta-Blocker: While this introduces a confounding variable, in some research contexts, co-administration with a beta-blocker can be used to control heart rate. This approach is common in clinical practice. |
| Inconsistent Drug Exposure | Issues with drug formulation, solubility, or administration route. | - Formulation Optimization: this compound is described as a water-soluble calcium antagonist.[1] Ensure complete dissolution in the vehicle.- Route of Administration: Oral gavage is a common administration route in rat studies.[1] Ensure proper technique to guarantee the full dose is delivered. |
Experimental Protocols
Induction of Hypertension and this compound Administration in Dahl Salt-Sensitive (Dahl-S) Rats
This protocol is based on studies investigating the protective effects of this compound.
-
Animal Model: Male Dahl salt-sensitive (Dahl-S) rats.
-
Induction of Hypertension:
-
At 6 weeks of age, switch the diet to a high-salt diet (e.g., 8% NaCl).
-
Maintain on the high-salt diet for the duration of the study (e.g., 8 weeks) to induce hypertension.[1]
-
-
This compound Preparation and Administration:
-
This compound is a water-soluble compound. Prepare fresh solutions daily by dissolving in the appropriate vehicle (e.g., distilled water).
-
Administer this compound orally via gavage once daily.
-
Dose groups can be established as follows:
-
-
Monitoring:
-
Monitor blood pressure regularly using a tail-cuff method or telemetry.
-
Record heart rate concurrently with blood pressure measurements.
-
Observe animals daily for any clinical signs of distress or adverse effects.
-
At the end of the study, collect blood and tissues for biochemical and histological analysis as required.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
References
Technical Support Center: Enhancing the Stability of Iganidipine in Experimental Buffers
For researchers, scientists, and drug development professionals working with Iganidipine, ensuring its stability in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in experimental buffers?
A1: The stability of this compound, a dihydropyridine (B1217469) calcium channel blocker, is primarily influenced by three main factors:
-
pH: this compound is susceptible to hydrolysis, which is significantly affected by the pH of the buffer. Degradation is generally more rapid in acidic and alkaline conditions compared to a neutral pH range.
-
Light: Like other dihydropyridines, this compound is photosensitive and can undergo photodegradation upon exposure to light, especially UV radiation.[1][2] This process often involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, leading to a loss of pharmacological activity.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation, leading to faster degradation of the compound.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for 1,4-dihydropyridine (B1200194) compounds like this compound is the oxidation of the dihydropyridine ring to its pyridine analog.[1][2] This aromatization process results in a complete loss of the drug's calcium channel blocking activity. Other potential degradation pathways may include hydrolysis of ester groups, if present in the molecule, particularly under acidic or basic conditions.[3]
Q3: Which type of buffer is recommended for experiments with this compound?
A3: For optimal stability, it is recommended to use a buffer that maintains a pH in the neutral range (approximately 6.0 to 8.0). Phosphate buffers are a versatile option within this pH range.[4] However, the choice of buffer should also consider the specific requirements of the experiment. It is crucial to avoid highly acidic or alkaline buffers to minimize hydrolysis.
Q4: How should I store my this compound stock solutions and experimental samples?
A4: To ensure the stability of this compound solutions, follow these storage guidelines:
-
Protect from light: Always store stock solutions and experimental samples in amber-colored vials or wrap containers with aluminum foil to protect them from light.[5]
-
Control temperature: Store stock solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation. For experimental samples, maintain a controlled temperature as required by the protocol, minimizing exposure to high temperatures.
-
Use freshly prepared solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize degradation over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in the experimental buffer. | 1. Verify Buffer pH: Ensure the pH of your buffer is within the optimal range (6.0-8.0).2. Protect from Light: Conduct experiments under subdued light and use amber-colored labware.3. Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment.4. Fresh Solutions: Prepare fresh this compound solutions immediately before use. |
| Precipitation of this compound in the buffer. | Poor solubility of this compound at the experimental concentration and pH. | 1. Adjust pH: Check if the buffer pH is optimal for this compound solubility.2. Use a Co-solvent: Consider using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to improve solubility before diluting with the buffer. Ensure the final co-solvent concentration is compatible with your experimental system.3. Sonication: Briefly sonicate the solution to aid dissolution. |
| Observed degradation products in analysis (e.g., via HPLC). | Exposure to harsh conditions (light, temperature, or extreme pH). | 1. Review Protocol: Carefully review your experimental protocol to identify any steps where the sample might be exposed to light, high temperatures, or inappropriate pH.2. Implement Protective Measures: Use light-protective containers, work in a dimly lit area, and ensure temperature control at all stages.3. Forced Degradation Study: If necessary, perform a forced degradation study under controlled conditions (acid, base, oxidation, light, heat) to identify the specific degradation products and their formation kinetics.[3][6][7][8] |
Quantitative Data on Dihydropyridine Stability
Table 1: Forced Degradation of Lercanidipine [8]
| Stress Condition | % Degradation |
| Acidic (0.1 N HCl, 60°C, 4 hours) | 8.18 |
| Alkaline (0.1 N NaOH, 60°C, 4 hours) | 7.24 |
| Oxidative (3% H₂O₂, 24 hours) | 0.84 |
| Thermal (60°C, 6 hours) | 0.77 |
| Photolytic (UV at 254 nm, 24 hours) | 1.47 |
Table 2: Photodegradation Kinetics of Amlodipine (B1666008) [9]
| Condition | Reaction Order | Rate Constant (k) | Half-life (t₁/₂) |
| Xenon Lamp Irradiation | Pseudo-first-order | Varies with matrix | Varies with matrix |
| Solar Radiation | Pseudo-first-order | Varies with matrix | Varies with matrix |
Note: The degradation kinetics of amlodipine were found to be dependent on the sample matrix (e.g., pure water, river water).
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amber-colored microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile, amber-colored microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex briefly.
-
Slowly add the PBS (pH 7.4) to the desired final concentration while vortexing to prevent precipitation.
-
If any particulate matter is visible, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Conducting a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 N HCl to the this compound solution and incubate at 60°C.
-
Base Hydrolysis: Add 1 N NaOH to the this compound solution and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and keep it at room temperature.
-
Thermal Degradation: Incubate the this compound solution at 60°C.
-
Photodegradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) or a photostability chamber.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies | MDPI [mdpi.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. lcms.cz [lcms.cz]
- 8. jpionline.org [jpionline.org]
- 9. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts | PLOS One [journals.plos.org]
Optimizing Iganidipine Incubation: A Technical Guide for Cell Culture Experiments
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times and experimental conditions for Iganidipine (B44766) in cell culture. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble calcium channel antagonist.[1] Like other dihydropyridine (B1217469) calcium channel blockers, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[2] This blockage prevents the influx of calcium ions into cells, leading to vascular smooth muscle relaxation and other downstream cellular effects.[2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
While specific data for this compound is limited, based on studies with similar dihydropyridine calcium channel blockers like lercanidipine, a starting concentration range of 1 µM to 100 µM is advisable for initial experiments.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are typical incubation times for this compound treatment?
Incubation times can vary significantly depending on the biological process being investigated.
-
Short-term (1-4 hours): Sufficient for observing acute effects on intracellular calcium levels and rapid signaling events.
-
Long-term (24-72 hours): Necessary for assessing effects on cell viability, proliferation, gene expression, and apoptosis.[3][4]
A time-course experiment is essential to identify the optimal incubation period for your specific research question.
Q4: How should I prepare a stock solution of this compound?
Although this compound is described as water-soluble, it is good practice to first dissolve it in a small amount of dimethyl sulfoxide (B87167) (DMSO) to ensure complete solubilization before further dilution in aqueous cell culture medium.[1][5] The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q5: How can I assess the stability of this compound in my cell culture medium?
To determine the stability of this compound under your experimental conditions, you can perform a time-course analysis. Prepare your complete culture medium containing this compound at the desired concentration and incubate it under standard cell culture conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the active compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Incubation time is too short for the desired biological outcome. | For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required.[4] Consider performing a time-course experiment. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The specific cellular pathway is not sensitive to this compound in your cell model. | This compound primarily targets L-type calcium channels. Confirm that your cell line expresses these channels and that the pathway of interest is calcium-dependent. | |
| High cell death or cytotoxicity observed. | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value and select a non-toxic concentration for your experiments. |
| Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).[5] Always include a vehicle control. | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer. | |
| Precipitation of this compound in culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Although this compound is water-soluble, high concentrations may still precipitate. Try preparing a more diluted stock solution or use a stepwise dilution method when adding it to the medium.[5] Gentle warming of the media to 37°C before adding the compound can sometimes help.[5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for subsequent experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 100X stock solution of this compound in DMSO. Further dilute this stock solution in complete culture medium to create a series of 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 2 µM, 1 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells (final volume 200 µL, final concentrations will be 100 µM, 50 µM, etc.). Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Time-Course Analysis of this compound's Effect on a Target Protein
This protocol outlines a method to determine the optimal incubation time for observing this compound's effect on the expression or phosphorylation of a specific protein.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against your protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow until they reach 70-80% confluency.
-
Cell Treatment: Treat the cells with a predetermined, non-toxic concentration of this compound (based on the results from Protocol 1). Include a vehicle control.
-
Time Points: Harvest the cells at various time points after treatment. Suggested time points for an initial screen could be 1, 4, 8, 12, 24, and 48 hours.
-
Sample Collection: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Plot the results as a function of time to identify the incubation period that yields the most significant and consistent effect.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and potential signaling pathways affected by this compound.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activation and MAPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP Channel Inhibitors Reduce Cell Proliferation Through Upregulation of H3K27ac in Diffuse Intrinsic Pontine Glioma: A Functional Expression Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Overcoming resistance to Iganidipine in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Iganidipine in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished hypotensive effect of this compound in our long-term in vivo model. What are the potential underlying mechanisms?
A1: Long-term administration of an L-type calcium channel blocker like this compound can trigger compensatory mechanisms. The primary suspected cause of diminished efficacy is the upregulation of the L-type calcium channel itself, specifically the pore-forming α1C subunit (CaV1.2), in vascular smooth muscle cells.[1][2] This increase in channel expression can effectively counteract the antagonistic action of this compound. Additionally, chronic membrane depolarization in hypertensive models can serve as a stimulus for this upregulation.[2] Another possibility is the activation of alternative calcium signaling pathways to maintain intracellular calcium levels and vascular tone.
Q2: Our cultured vascular smooth muscle cells (VSMCs) are showing reduced sensitivity to this compound over several passages. How can we investigate this?
A2: Reduced in vitro sensitivity, often observed as an increase in the IC50 value, can be due to several factors. We recommend a multi-step investigation:
-
Confirm Target Expression: Quantify the protein expression of the L-type calcium channel α1C subunit (CaV1.2) using Western blotting or flow cytometry. An increase in expression is a common mechanism of resistance.[1][2]
-
Assess Channel Function: Use whole-cell patch-clamp electrophysiology to measure L-type calcium currents (ICa-L). An increased current density in resistant cells compared to sensitive cells would confirm a functional upregulation.
-
Investigate Alternative Pathways: Explore the expression and activity of other calcium channels, such as T-type calcium channels, which may provide an alternative route for calcium entry.[3][4]
Q3: Could modifications in downstream signaling pathways contribute to this compound resistance?
A3: Yes, alterations in downstream signaling are a plausible mechanism. L-type calcium channel activity influences various intracellular signaling cascades that regulate cell proliferation and migration. Long-term exposure to this compound may lead to adaptive changes in pathways such as the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways.[5] Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK1/2, Akt) in sensitive versus resistant cells can provide valuable insights.
Q4: Are there any known genetic mutations in the L-type calcium channel that can confer resistance to dihydropyridines like this compound?
A4: While specific mutations conferring resistance to this compound have not been documented in the literature, site-directed mutagenesis studies on the L-type calcium channel have identified key amino acid residues in the S5 and S6 segments of domains III and IV that are critical for dihydropyridine (B1217469) binding.[6] A spontaneous mutation in these regions in a long-term cell culture model, although rare, could potentially reduce the binding affinity of this compound. Sequencing the CACNA1C gene (encoding the α1C subunit) in resistant cell lines could identify such mutations.
Troubleshooting Guides
Problem 1: Increasing IC50 of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of L-type Calcium Channels | Perform Western blot for CaV1.2 (α1C subunit) on lysates from sensitive and resistant cells. | Increased band intensity for CaV1.2 in resistant cells compared to sensitive parental cells. |
| Alterations in Channel Subunit Composition | Quantify the expression of auxiliary β subunits (e.g., β1, β2a) via qRT-PCR or Western blot. | A shift in the ratio of β subunits (e.g., increased expression of "decelerating" β2a subunits) may alter channel inactivation and drug sensitivity.[6] |
| Activation of Compensatory Signaling | Analyze the phosphorylation status of key signaling molecules (e.g., ERK, Akt) using phospho-specific antibodies in a Western blot. | Hyperactivation of pro-survival or pro-proliferative pathways in the presence of this compound. |
| Drug Efflux | Treat cells with known efflux pump inhibitors (e.g., verapamil, which also has some P-gp inhibitory effects) in combination with this compound. | A restored sensitivity to this compound in the presence of an efflux pump inhibitor would suggest this mechanism. |
Problem 2: Attenuated Vasodilatory Response in Ex Vivo Arterial Ring Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Increased L-type Calcium Channel Density | Prepare protein lysates from the resistant arterial tissue and perform a Western blot for CaV1.2. | Higher expression of CaV1.2 in arteries from long-term treated animals compared to controls.[2] |
| Involvement of T-type Calcium Channels | In the organ bath, test the effect of a T-type selective blocker (e.g., mibefradil) alone and in combination with this compound. | If a significant portion of the remaining contraction is inhibited by the T-type blocker, it suggests a compensatory role for these channels.[3] |
| Endothelial Dysfunction | Assess endothelium-dependent relaxation using an agonist like acetylcholine. | A reduced relaxation response in arteries from long-term treated animals may indicate endothelial dysfunction, which can contribute to an overall increase in vascular tone. |
Data Presentation
Table 1: Hypothetical this compound IC50 Values in a Long-Term Cell Culture Study
| Cell Line | Passage Number | This compound IC50 (nM) for Inhibition of Ca2+ Influx |
| VSMC-Parental | 5 | 15.2 ± 1.8 |
| VSMC-Resistant | 30 | 85.7 ± 9.3 |
Table 2: Hypothetical Relative Protein Expression in this compound-Sensitive vs. -Resistant VSMCs
| Protein | Cell Line | Relative Expression (Fold Change vs. Parental) |
| CaV1.2 (α1C) | VSMC-Resistant | 3.5 ± 0.4 |
| p-ERK1/2 | VSMC-Resistant | 2.8 ± 0.3 |
| p-Akt | VSMC-Resistant | 2.1 ± 0.2 |
Experimental Protocols
Protocol 1: Western Blot for L-type Calcium Channel (CaV1.2) Expression
-
Cell Lysis: Lyse cultured VSMCs (sensitive and resistant) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the CaV1.2 α1C subunit.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Whole-Cell Patch-Clamp for L-type Calcium Currents (ICa-L)
-
Cell Preparation: Plate VSMCs on glass coverslips.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Internal): Prepare a solution containing (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Bath Solution (External): Prepare a solution containing (in mM): 135 NaCl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit ICa-L.
-
Record the resulting currents.
-
-
Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct a current-voltage (I-V) relationship plot.
-
Calculate current density (pA/pF) by dividing the peak current by the cell capacitance.
-
Visualizations
References
- 1. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Vascular effects of calcium channel antagonists: new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
Validation & Comparative
Comparative analysis of Iganidipine versus Nifedipine on vasorelaxation.
A comprehensive guide for researchers and drug development professionals on the vasorelaxant effects of the dihydropyridine (B1217469) calcium channel blockers, Iganidipine (B44766) and Nifedipine (B1678770).
This guide provides a comparative analysis of this compound and Nifedipine, two dihydropyridine calcium channel blockers, with a focus on their effects on vasorelaxation. While both drugs share a common mechanism of action by targeting L-type calcium channels in vascular smooth muscle cells, this document aims to present available experimental data to facilitate a comparative understanding of their potential efficacy. Due to the limited availability of direct head-to-head in vitro comparative studies, this analysis combines in vivo findings for this compound with established in vitro data for Nifedipine to offer a broader perspective.
Mechanism of Action and Signaling Pathway
Both this compound and Nifedipine are potent vasodilators that exert their effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to a decrease in intracellular calcium concentration, which in turn inhibits the calcium-dependent signaling pathways responsible for muscle contraction, ultimately resulting in vasorelaxation and a reduction in blood pressure.[1][2]
The primary molecular target for both drugs is the L-type voltage-gated calcium channel on the membrane of vascular smooth muscle cells. By blocking these channels, they prevent the entry of calcium that is necessary for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to the relaxation of the smooth muscle and vasodilation.
Quantitative Data on Vasorelaxant Effects
Nifedipine: In vitro studies using isolated rat aorta have quantified the vasorelaxant effect of Nifedipine. For instance, in experiments where aortic strips were contracted with potassium chloride (KCl), Nifedipine demonstrated potent relaxant effects with IC50 values in the nanomolar range. One study reported an IC50 of 2.76 ± 0.79 nmol/L for inhibiting norepinephrine-induced contraction and 1.83 ± 1.3 nmol/L for inhibiting KCl-induced contraction in rat aorta strips.[3]
This compound: Preclinical in vivo studies in Dahl salt-sensitive hypertensive rats have demonstrated the dose-dependent blood pressure-lowering effects of this compound.[1] One study also reported that this compound prevented morphological and functional changes in isolated aorta and superior mesenteric arteries, including the restoration of endothelium-dependent relaxation.[2] While these in vivo findings strongly suggest a vasorelaxant effect, specific IC50 or EC50 values from in vitro vasorelaxation assays are not available in the reviewed literature.
| Drug | Preparation | Agonist | IC50 / Potency | Reference |
| Nifedipine | Isolated Rat Aorta Strip | Norepinephrine | 2.76 ± 0.79 nmol/L | [3] |
| Nifedipine | Isolated Rat Aorta Strip | KCl (27.5 mmol/L) | 1.83 ± 1.3 nmol/L | [3] |
| This compound | Isolated Rat Aorta and Superior Mesenteric Artery | Not specified | Qualitative prevention of functional changes and restoration of endothelium-dependent relaxation in vivo. | [2] |
Table 1: Summary of Vasorelaxant Effects
Experimental Protocols
The following provides a detailed methodology for a typical in vitro vasorelaxation study using isolated arterial rings, a standard method for assessing the efficacy of vasodilatory compounds like this compound and Nifedipine.
Isolated Aortic Ring Preparation and Vasorelaxation Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in length.
-
For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps. Successful removal of the endothelium is confirmed by the absence of relaxation to acetylcholine (B1216132) (1 µM) in pre-contracted rings.
2. Isometric Tension Recording:
-
Aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One end of the ring is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
3. Experimental Procedure:
-
After the equilibration period, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as potassium chloride (KCl, 60 mM) or phenylephrine (B352888) (1 µM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves to the vasorelaxant drug (this compound or Nifedipine) are generated by adding the drug in increasing concentrations to the organ bath.
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by the agonist.
-
The IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Conclusion
Both this compound and Nifedipine are effective vasodilators that function through the blockade of L-type calcium channels. While quantitative in vitro data for Nifedipine confirms its high potency in inducing vasorelaxation, similar direct comparative data for this compound is lacking in the currently available literature. In vivo studies on this compound strongly support its vasorelaxant properties and suggest a protective role in the vasculature of hypertensive subjects. Further in vitro studies are warranted to directly compare the vasorelaxant potency and efficacy of this compound with Nifedipine to provide a more definitive comparative analysis for research and drug development professionals.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of nifedipine and cromakalim on isolated rat bladder tissue and aorta strip] - PubMed [pubmed.ncbi.nlm.nih.gov]
Iganidipine's Nonhemodynamic Impact on Arterial Injury: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the nonhemodynamic effects of Iganidipine on arterial injuries. It contrasts its performance with other calcium channel blockers (CCBs) and includes supporting experimental data to validate its potential therapeutic advantages beyond blood pressure reduction.
This compound, a dihydropyridine (B1217469) calcium channel blocker, has demonstrated protective effects on arteries that may extend beyond its primary hemodynamic actions. Studies suggest that at doses that do not cause a sustained decrease in blood pressure, this compound can still mitigate arterial injury, hinting at direct cellular and molecular mechanisms.[1] These nonhemodynamic properties are crucial in the context of vascular diseases like atherosclerosis and restenosis, where processes such as vascular smooth muscle cell (VSMC) proliferation and oxidative stress play a central role. This guide will delve into the experimental evidence supporting these effects, comparing this compound with other prominent CCBs.
Comparative Efficacy on Arterial Injury Markers
To objectively assess the nonhemodynamic effects of this compound and other CCBs, key markers of arterial injury have been evaluated. These include the inhibition of VSMC proliferation, reduction of neointimal formation after vascular injury, and antioxidant activity. The following tables summarize the available quantitative data from various in vitro and in vivo studies.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
Abnormal VSMC proliferation is a hallmark of neointimal formation and atherosclerosis. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting this process.
| Drug | IC50 (µM) for VSMC Proliferation | Experimental Model |
| This compound | Data not available | - |
| Nifedipine | 2.3 ± 0.7 | Angiotensin II-induced proliferation of rat aortic VSMCs |
| Benidipine | 0.2 | Serum-stimulated proliferation of porcine VSMCs |
| Lercanidipine | Inhibits in a dose-dependent manner | Serum and PDGF-BB-stimulated rat VSMC proliferation |
| Amlodipine | Inhibits in a dose-dependent manner | bFGF-induced proliferation of human VSMCs |
| Cilnidipine | Significantly inhibits | Serum-stimulated DNA synthesis in VSMCs from spontaneously hypertensive rats |
Reduction of Neointimal Formation in a Rat Carotid Artery Balloon Injury Model
The rat carotid artery balloon injury model is a standard in vivo assay to simulate arterial injury and subsequent restenosis. The intima-media ratio (I/M) is a key parameter to quantify the extent of neointimal hyperplasia.
| Drug | Dosage | Reduction in Neointima/Media Ratio |
| This compound | Data not available in this model | |
| Lercanidipine | 3 and 10 mg/kg | Significant inhibition |
| Benidipine | 5 mg/kg, p.o., b.i.d. | Halved the intimal thickening |
| Nifedipine | 0.3 and 3 mg/kg/day | 17% and 34% decrease, respectively |
Antioxidant Effects
Oxidative stress is a major contributor to vascular injury. The antioxidant properties of CCBs can be assessed by measuring markers of oxidative stress such as malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).
| Drug | Effect on Oxidative Stress Markers | Experimental Model |
| This compound | Associated with increased vasodilatory prostanoids and decreased angiotensin II[2] | Dahl salt-sensitive rats |
| Lercanidipine | Decreased plasma lipoperoxides, isoprostanes, and malondialdehyde; increased plasma antioxidant capacity | Hypertensive patients |
| Nifedipine | Decreased lipid peroxidation (lower MDA), increased SOD and glutathione (B108866) peroxidase activity | Polymorphonuclear granulocytes of hypertensive patients |
| Amlodipine | Decreased MDA and increased SOD levels | Hypertensive patients |
| Cilnidipine | Decreased urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative DNA damage) and liver-type fatty-acid-binding protein | Hypertensive patients receiving a renin-angiotensin system inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative data.
Rat Aortic Smooth Muscle Cell (VSMC) Proliferation Assay
This in vitro assay is used to determine the effect of a compound on the proliferation of VSMCs.
-
Cell Culture : Rat aortic smooth muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Quiescence : To synchronize the cell cycle, sub-confluent cells are starved in serum-free DMEM for 24-48 hours.
-
Stimulation : Quiescent cells are then stimulated with a mitogen, such as 10% FBS, platelet-derived growth factor (PDGF), or angiotensin II, in the presence or absence of varying concentrations of the test compound (e.g., this compound or other CCBs).
-
Proliferation Assessment : Cell proliferation is quantified after a specific incubation period (e.g., 24-48 hours) using methods such as:
-
[3H]-Thymidine Incorporation Assay : Measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
-
MTT Assay : A colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Direct Cell Counting : Using a hemocytometer or an automated cell counter.
-
-
Data Analysis : The results are expressed as a percentage of the control (stimulated cells without the test compound), and the IC50 value is calculated.
Rat Carotid Artery Balloon Injury Model
This in vivo model is widely used to study neointimal hyperplasia and restenosis following arterial injury.
-
Anesthesia and Surgical Preparation : Male Sprague-Dawley rats (350-400g) are anesthetized. A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Arterial Injury : A 2F Fogarty balloon catheter is introduced into the CCA via the ECA. The balloon is inflated to a pressure of 1.5-2.0 atm and passed through the CCA three times to denude the endothelium and induce injury.
-
Drug Administration : The test compound (e.g., this compound) or vehicle is administered to the animals, typically daily via oral gavage, starting before the injury and continuing for the duration of the experiment (e.g., 14 or 28 days).
-
Tissue Harvesting and Processing : After the treatment period, the animals are euthanized, and the injured carotid arteries are perfusion-fixed with 4% paraformaldehyde. The arteries are then embedded in paraffin (B1166041) and sectioned.
-
Morphometric Analysis : The arterial sections are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Verhoeff-Van Gieson) to visualize the different layers of the vessel wall. The areas of the lumen, intima, and media are measured using image analysis software to calculate the intima-media ratio (I/M).
Malondialdehyde (MDA) Assay
This assay measures the level of MDA, a marker of lipid peroxidation and oxidative stress.
-
Sample Preparation : Vascular tissue is homogenized in a suitable buffer (e.g., cold 1.15% KCl solution). Plasma samples can also be used.
-
Reaction with Thiobarbituric Acid (TBA) : An aliquot of the homogenate or plasma is mixed with a solution of TBA in an acidic medium.
-
Incubation : The mixture is heated at 95-100°C for a specific time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored complex.
-
Measurement : After cooling, the absorbance of the supernatant is measured at 532 nm using a spectrophotometer.
-
Quantification : The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD.
-
Sample Preparation : Vascular tissue is homogenized in a cold buffer (e.g., phosphate (B84403) buffer) and centrifuged to obtain the supernatant containing the enzyme.
-
Assay Principle : The assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a source like xanthine (B1682287) oxidase.
-
Reaction Mixture : The reaction mixture typically contains the sample, a source of superoxide radicals (e.g., xanthine and xanthine oxidase), and a detector molecule.
-
Measurement : The change in absorbance over time is measured at a specific wavelength (e.g., 560 nm for NBT) using a spectrophotometer.
-
Calculation : The SOD activity is calculated based on the degree of inhibition of the reduction of the detector molecule compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of reduction by 50%.
Signaling Pathways and Experimental Workflows
The nonhemodynamic effects of CCBs are mediated through various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate some of the known signaling pathways for comparator CCBs and a general workflow for evaluating the anti-restenotic potential of a compound.
Caption: Signaling pathways for Nifedipine and Lercanidipine in VSMCs.
Caption: General experimental workflow for evaluating anti-restenotic compounds.
References
Iganidipine Versus Other Dihydropyridine Calcium Channel Blockers: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Iganidipine (B44766) in the context of other dihydropyridine (B1217469) calcium channel blockers.
Introduction
Dihydropyridine calcium channel blockers (CCBs) are a class of drugs widely used in the management of hypertension. Their primary mechanism of action involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. While sharing a common therapeutic target, individual dihydropyridine CCBs exhibit distinct pharmacological profiles, influencing their clinical efficacy, side-effect profiles, and potential for organ protection. This guide provides a comparative overview of this compound and other prominent dihydropyridine CCBs, including amlodipine, nifedipine, lercanidipine, cilnidipine, and benidipine (B10687), with a focus on supporting experimental data.
It is important to note that while extensive clinical data is available for established dihydropyridine CCBs, information on this compound is primarily derived from preclinical studies. Direct head-to-head clinical trial data comparing this compound with other CCBs is limited.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridine CCBs exert their antihypertensive effects by binding to the α1 subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cell, a critical step for the initiation of smooth muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.
Newer generation dihydropyridines may exhibit additional blocking activity on other types of calcium channels, such as N-type and T-type channels, which can contribute to a more favorable clinical profile, including reduced reflex tachycardia and enhanced organ protection.[1]
Figure 1: Signaling pathway of dihydropyridine calcium channel blockers.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and other dihydropyridine CCBs based on available preclinical and clinical data.
Table 1: In Vitro Potency and Selectivity
| Drug | IC50 (L-type Ca2+ channels) | Binding Affinity (Ki) | Primary Channel Blockade |
| This compound | Data not available | Data not available | L-type |
| Amlodipine | ~1.9 nM | ~1.0-3.0 nM | L-type |
| Nifedipine | ~100 nM | ~0.1-1.0 nM | L-type |
| Lercanidipine | 0.5 nM (vasorelaxant potency) | Data not available | L-type |
| Cilnidipine | 10 nM | Data not available | L-type & N-type[2] |
| Benidipine | Data not available | Data not available | L-type, N-type, & T-type[3] |
Note: IC50 and Ki values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.
Table 2: Clinical Efficacy in Hypertension (Typical Blood Pressure Reduction)
| Drug | Typical Daily Dose | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
| This compound | 3 mg/kg/day (in rats) | Sustained hypotensive effect[4] | Sustained hypotensive effect[4] |
| Amlodipine | 5-10 mg | 10-20 | 5-10 |
| Nifedipine (GITS) | 30-60 mg | 10-20 | 5-10 |
| Lercanidipine | 10-20 mg | 10-20 | 5-10 |
| Cilnidipine | 5-20 mg | 10-20 | 5-10 |
| Benidipine | 4-8 mg | 10-20 | 5-10 |
Note: Clinical data for this compound is not available. The data presented is from a preclinical study in Dahl salt-sensitive rats and is not directly comparable to human clinical trial data.[4]
Table 3: Pharmacokinetic Profiles
| Drug | Bioavailability (%) | Half-life (hours) | Time to Peak Plasma Concentration (hours) |
| This compound | Data not available | Data not available | Data not available |
| Amlodipine | 60-65 | 30-50 | 6-12[5] |
| Nifedipine (SR) | 45-70 | 2-5 | 1-2 |
| Lercanidipine | ~10% (due to high first-pass metabolism) | 8-10 | 1.5-3 |
| Cilnidipine | ~13% | 7.6 | 2 |
| Benidipine | Data not available | 4-5 | 1-2 |
Table 4: Common Adverse Events Profile
| Drug | Peripheral Edema | Reflex Tachycardia | Headache | Flushing |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Amlodipine | Common | Less common | Common | Common |
| Nifedipine (short-acting) | Common | Common | Common | Common |
| Lercanidipine | Less common than amlodipine[6] | Rare[7] | Common | Common |
| Cilnidipine | Less common | Rare (may decrease heart rate) | Less common | Less common |
| Benidipine | Less common than amlodipine | Rare (may decrease heart rate) | Less common | Less common |
Experimental Protocols
Antihypertensive Effect in Dahl Salt-Sensitive Rats (as applied to this compound)
Objective: To evaluate the dose-dependent antihypertensive effect of a test compound in a model of salt-sensitive hypertension.
Animal Model: Male Dahl salt-sensitive (Dahl-S) rats are a well-established model for studying salt-induced hypertension and associated organ damage.[4][8]
Methodology:
-
Animal Acclimatization: Dahl-S rats are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week.
-
Diet: The rats are fed a high-salt diet (e.g., 8% NaCl) to induce hypertension.[4]
-
Drug Administration: this compound is administered orally once daily at various doses (e.g., 0.3, 1.0, and 3.0 mg/kg/day) for a specified period (e.g., 8 weeks). A control group receives the vehicle.[4]
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively at regular intervals using the tail-cuff method. For continuous monitoring, radiotelemetry transmitters can be implanted.
-
Organ Protection Assessment: At the end of the study, organs such as the kidneys, heart, and brain are collected for histological analysis to assess for hypertensive damage (e.g., glomerulosclerosis, cardiac hypertrophy, cerebral infarction).[4][9]
-
Biochemical Analysis: Blood and urine samples are collected to measure markers of renal function (e.g., creatinine, urea (B33335) nitrogen, proteinuria) and other relevant biomarkers (e.g., plasma renin activity, angiotensin II, prostaglandins).[9]
References
- 1. COMPARATIVE ANALYSIS OF NEW GENERATIONS OF HYPOTENSIVE DRUGS AND THEIR CLINICAL IMPORTANCE | ИКРО журнал [inlibrary.uz]
- 2. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kup.at [kup.at]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Iganidipine in Combination with ACE Inhibitors: A Comparative Guide for Researchers
Executive Summary
The combination of a calcium channel blocker (CCB) with an angiotensin-converting enzyme (ACE) inhibitor is a well-established and effective strategy for the management of hypertension. This guide provides a comparative overview of the efficacy of this combination, with a focus on the dihydropyridine (B1217469) CCB class, to which iganidipine (B44766) belongs. While direct clinical trial data on the combination of this compound and an ACE inhibitor is limited, this guide will draw upon extensive data from studies on other dihydropyridine CCBs, such as amlodipine (B1666008) and manidipine, in combination with ACE inhibitors. This approach provides a strong indication of the expected efficacy and mechanistic synergy of an this compound-ACE inhibitor pairing.
The evidence overwhelmingly supports the superior blood pressure-lowering effects of combination therapy over monotherapy.[[“]] Furthermore, the combination of a dihydropyridine CCB and an ACE inhibitor has been shown to offer significant cardiovascular protection, potentially greater than other combination therapies.[2][3] This guide will present quantitative data from key clinical trials, detail relevant experimental protocols, and visualize the underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy: Quantitative Data
The following tables summarize key findings from major clinical trials comparing ACE inhibitor-based combination therapies. These trials provide a robust dataset for evaluating the performance of a dihydropyridine CCB and ACE inhibitor combination against other therapeutic options.
Table 1: Blood Pressure Reduction in Major Clinical Trials
| Clinical Trial | Treatment Arm 1 | Treatment Arm 2 | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| ACCOMPLISH | Benazepril + Amlodipine | Benazepril + Hydrochlorothiazide | -30.2 | -15.5 | [4] |
| ASCOT-BPLA | Amlodipine ± Perindopril | Atenolol ± Bendroflumethiazide | -27.5 | -17.7 | [2] |
| SOLACE | Amlodipine/Benazepril | Amlodipine | ≥25 mmHg reduction in 74.2% of patients | ≥25 mmHg reduction in 53.9% of patients | [2] |
| MAISH | Manidipine | Amlodipine | -23 | -20 | [5] |
Table 2: Cardiovascular Outcomes in the ACCOMPLISH Trial
| Outcome | Benazepril + Amlodipine Group (%) | Benazepril + Hydrochlorothiazide Group (%) | Hazard Ratio (95% CI) | P-value | Reference |
| Primary Endpoint (Fatal & Non-fatal CV events) | 9.6 | 11.8 | 0.80 (0.72-0.90) | <0.001 | |
| Death from Cardiovascular Causes | 2.2 | 2.7 | 0.81 (0.68-0.97) | 0.02 | |
| Myocardial Infarction | 3.5 | 4.1 | 0.85 (0.72-1.01) | 0.07 | |
| Stroke | 2.1 | 2.8 | 0.75 (0.62-0.91) | 0.003 |
Signaling Pathways
The synergistic effect of combining an ACE inhibitor with a dihydropyridine calcium channel blocker like this compound stems from their complementary mechanisms of action that target different pathways involved in blood pressure regulation.
Caption: Synergistic mechanism of ACE inhibitors and this compound.
Experimental Protocols
General Clinical Trial Workflow
The design of clinical trials evaluating antihypertensive combination therapies typically follows a structured workflow to ensure robust and reliable data.
Caption: A typical workflow for a clinical trial of antihypertensive drugs.
Methodology from a Comparative Study (Adapted from the MARCADOR Study)
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Male and female patients aged 18-75 with a diagnosis of essential hypertension. Key exclusion criteria would include secondary hypertension, severe renal impairment, and a history of hypersensitivity to CCBs or ACE inhibitors.
-
Washout Period: A 2 to 4-week washout period where patients discontinue previous antihypertensive medications.
-
Randomization: Patients are randomized to one of the treatment arms, for example:
-
Arm 1: this compound + ACE inhibitor
-
Arm 2: Amlodipine + ACE inhibitor
-
Arm 3: ACE inhibitor + Hydrochlorothiazide
-
-
Treatment: A fixed-dose combination is administered orally once daily for a predefined period (e.g., 12 weeks).
-
Efficacy Endpoints:
-
Primary: Change from baseline in mean sitting diastolic and systolic blood pressure.
-
Secondary: Percentage of patients achieving target blood pressure, changes in 24-hour ambulatory blood pressure monitoring.
-
-
Safety and Tolerability: Assessed through the incidence of adverse events, laboratory tests, and physical examinations.
-
Statistical Analysis: Efficacy analysis is typically performed on the intent-to-treat population. The primary endpoint is often analyzed using an analysis of covariance (ANCOVA) with baseline blood pressure as a covariate.
Conclusion
The combination of a dihydropyridine calcium channel blocker and an ACE inhibitor is a highly effective and well-tolerated therapeutic strategy for the management of hypertension, supported by data from large-scale clinical trials.[6][3] This combination has demonstrated superior blood pressure control and cardiovascular outcomes compared to other combination therapies, such as an ACE inhibitor with a diuretic.[4] Although direct clinical trial data for the specific combination of this compound and an ACE inhibitor are not yet widely available, the consistent and positive results observed with other drugs in its class, like amlodipine and manidipine, provide a strong rationale for its potential efficacy. The complementary mechanisms of action, targeting both the renin-angiotensin-aldosterone system and calcium-mediated vasoconstriction, offer a powerful approach to blood pressure management. Further clinical investigation into the specific pairing of this compound with an ACE inhibitor is warranted to confirm these expected benefits.
References
- 1. consensus.app [consensus.app]
- 2. Mega clinical trials which have shaped the RAS intervention clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choice of ACE inhibitor combinations in hypertensive patients with type 2 diabetes: update after recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iganidipine and Amlodipine on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dihydropyridine (B1217469) calcium channel blockers, iganidipine (B44766) and amlodipine (B1666008), with a specific focus on their impact on endothelial function. While both drugs are effective antihypertensive agents, their pleiotropic effects on the vascular endothelium, a critical regulator of cardiovascular health, are of significant interest. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Endothelial dysfunction is a key pathogenic factor in the development and progression of cardiovascular diseases. It is characterized by reduced bioavailability of nitric oxide (NO), increased production of vasoconstrictors like endothelin-1 (B181129) (ET-1), and activation of pro-inflammatory signaling pathways such as the Rho-kinase (ROCK) pathway. Both this compound and amlodipine, beyond their primary calcium channel blocking activity, have been shown to modulate endothelial function through various mechanisms.
Amlodipine has been extensively studied and is known to enhance nitric oxide bioavailability, reduce endothelin-1 levels, and inhibit Rho-kinase activity.[1][2][3] In contrast, the available data for this compound is less comprehensive but suggests beneficial effects on endothelium-dependent relaxation and potential non-hemodynamic vascular protective properties.[4] This guide presents a side-by-side comparison of their known effects based on existing preclinical and clinical studies.
Comparative Efficacy on Endothelial Function Markers
The following tables summarize the quantitative data from various studies on the effects of this compound and amlodipine on key markers of endothelial function. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis of findings from separate investigations.
Table 1: Effects on Nitric Oxide (NO) Bioavailability
| Parameter | This compound | Amlodipine | Source |
| Endothelium-Dependent Relaxation | Moderately restored in the aorta of Dahl salt-sensitive rats at 1 mg/kg/day. | Significantly improved endothelium-dependent vasorelaxation to acetylcholine (B1216132) in hypertensive patients after 2 months of treatment. | [4] |
| Nitric Oxide (NO) Release | Data not available. | Restored aortic endothelial NO release from 55 ± 6 nM to 101 ± 3 nM in spontaneously hypertensive rats (SHRs). | [5] |
| eNOS Expression/Activity | Data not available. | Significantly increased eNOS protein mass in cultured rat aortic endothelial cells.[3] | [3][6] |
| Peroxynitrite (ONOO-) Production | Data not available. | Decreased ONOO- from 156 ± 19 nM to 50 ± 4 nM in SHRs. | [5] |
Table 2: Effects on Endothelin-1 (ET-1)
| Parameter | This compound | Amlodipine | Source |
| Plasma ET-1 Levels | Data not available. | Significantly reduced in atherosclerotic rabbits.[2] A non-significant decrease was observed in hypertensive patients after 30 days of treatment. | [2][7] |
| Tissue ET-1 Levels | Data not available. | Significantly reduced in the carotid artery tissue of atherosclerotic rabbits. | [2] |
Table 3: Effects on Rho-Kinase (ROCK) Activity
| Parameter | This compound | Amlodipine | Source |
| ROCK Activity | Data not available. | Significantly reduced in peripheral blood leukocytes of hypertensive patients after 4 and 12 weeks of treatment (from 0.85 ± 0.25 to 0.66 ± 0.16 and 0.64 ± 0.15, respectively). | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Measurement of Nitric Oxide and Peroxynitrite Release
As described in the study by Kizhakekuttu et al., the following protocol was used to measure NO and peroxynitrite release from endothelial cells:[5]
-
Animal Model: Spontaneously hypertensive rats (SHRs) were treated with amlodipine (5 mg/kg/day) or a vehicle for 8 weeks.
-
Cell Isolation: Aortic and glomerular endothelial cells were isolated.
-
Nanosensor Measurement: NO and peroxynitrite (ONOO-) release was measured ex vivo from single endothelial cells using amperometric nanosensors following maximal stimulation with a calcium ionophore.
-
Data Analysis: The ratio of NO to ONOO- was calculated to provide a comprehensive measure of eNOS function.
Assessment of Endothelin-1 Levels
The protocol for measuring ET-1 levels in plasma and tissue, as performed by Liu et al., is as follows:[2]
-
Animal Model: Male New Zealand white rabbits were fed a high-cholesterol diet with or without amlodipine treatment for 8 weeks.
-
Sample Collection: Blood and carotid artery tissue samples were collected.
-
ET-1 Assay: Plasma and tissue concentrations of ET-1 were determined using an enzyme-linked immunosorbent assay (ELISA) kit.
Determination of Rho-Kinase Activity
The methodology for assessing ROCK activity in peripheral blood leukocytes, as detailed by Masumoto et al., is outlined below:[3]
-
Patient Cohort: Hypertensive patients were treated with amlodipine for 12 weeks.
-
Sample Collection: Peripheral blood leukocytes were isolated.
-
Western Blot Analysis: ROCK activity was assayed by measuring the amount of phosphorylated myosin-binding subunit (MBS) of myosin light-chain phosphatase relative to the total MBS protein expression using Western blot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways through which this compound and amlodipine exert their effects on endothelial function, as well as the workflows of key experiments.
Signaling Pathways
Caption: Amlodipine's multifaceted effects on endothelial function.
Caption: Proposed mechanisms of this compound's vascular effects.
Experimental Workflows
Caption: Experimental workflow for assessing endothelial NO production.
Caption: Workflow for determining Rho-kinase activity via Western blot.
Conclusion
The available evidence strongly supports the beneficial effects of amlodipine on endothelial function through multiple pathways, including the enhancement of nitric oxide bioavailability, reduction of endothelin-1, and inhibition of Rho-kinase activity. These pleiotropic effects may contribute to its established cardiovascular protective benefits beyond blood pressure reduction.
For this compound, the current data, although limited, suggests a positive impact on endothelial health by improving endothelium-dependent relaxation. Its mechanisms of action appear to involve the modulation of vasodilatory prostanoids and angiotensin II. However, more extensive research is required to fully elucidate its effects on the nitric oxide, endothelin-1, and Rho-kinase pathways and to draw a more direct and comprehensive comparison with amlodipine.
Future studies, particularly head-to-head clinical trials and detailed mechanistic investigations, are warranted to better understand the comparative efficacy of this compound and amlodipine on endothelial function and to guide the selection of antihypertensive therapy for patients with endothelial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Amlodipine treatment decreases plasma and carotid artery tissue levels of endothelin-1 in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonists for the treatment of diabetic and nondiabetic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting calcium channel blocker, azelnidipine, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
Iganidipine's Protective Efficacy in High-Salt Diet Models: A Comparative Analysis
In the landscape of cardiovascular and renal research, high-salt diet models are crucial for elucidating the pathophysiology of hypertension and associated end-organ damage. This guide provides a comparative analysis of Iganidipine's protective effects against other calcium channel blockers (CCBs) in preclinical high-salt diet models, with a focus on the Dahl salt-sensitive (SS) rat, a well-established model for salt-sensitive hypertension.
Comparative Efficacy in Dahl Salt-Sensitive Rats
The following tables summarize the key findings from studies investigating the effects of this compound and other CCBs in Dahl SS rats subjected to a high-salt diet. It is important to note that these comparisons are drawn from separate studies, and while the experimental models are similar, direct head-to-head trial data is limited.
Table 1: Effects on Blood Pressure and Survival
| Drug | Dose | Duration | High-Salt Diet | Systolic Blood Pressure (SBP) Reduction | Survival Rate |
| This compound | 3.0 mg/kg/day | 8 weeks | Not Specified | Sustained hypotensive effect | Completely prevented hypertensive death[1] |
| Amlodipine (B1666008) | 3 mg/kg/day | 4 weeks | Not Specified | Attenuated SBP increase similarly to Cilnidipine (B1669028) | Not Reported |
| Cilnidipine | 3 mg/kg/day | 4 weeks | Not Specified | Attenuated SBP increase similarly to Amlodipine[2] | Not Reported |
| Nifedipine | 7.8 mg/kg/day | 8 weeks | Not Specified | Significant SBP reduction | Not Reported |
| Pranidipine | 60 mg/kg in chow | 6 weeks | 4% NaCl | 22% decrease in SBP[3] | Not Reported |
Table 2: Renal Protective Effects
| Drug | Key Renal Outcomes |
| This compound | Reduced glomerulosclerosis, renal arterial, and tubular injuries in a dose-dependent manner. Improved plasma creatinine (B1669602), serum urea (B33335) nitrogen, and glomerular filtration rate (GFR) at a sustained-hypotensive dose. |
| Amlodipine | In a similar model of hypertensive renal injury (5/6 nephrectomized SHR on high salt), it suppressed urinary protein excretion and reduced glomerulosclerosis.[1] When compared to Cilnidipine in Dahl SS rats, it had less pronounced effects on reducing LV fibrosis and diastolic dysfunction.[2] |
| Cilnidipine | In combination with valsartan, it inhibited the increase in urinary albumin excretion more effectively than amlodipine with valsartan.[4] Attenuated LV perivascular and interstitial fibrosis to a greater extent than amlodipine.[2] |
| Nifedipine | In combination with losartan, it reduced proteinuria and improved urine creatinine excretion. |
| Pranidipine | Attenuated glomerular sclerosis by 61% and improved GFR by 33%.[3] |
Table 3: Cardioprotective Effects
| Drug | Key Cardioprotective Outcomes |
| This compound | Reduced incidence of cerebral infarction.[1] |
| Amlodipine | Inhibited the development of left ventricular (LV) hypertrophy.[2] |
| Cilnidipine | Attenuated the increase in relative wall thickness and ameliorated LV perivascular and interstitial fibrosis and diastolic dysfunction to a greater extent than amlodipine.[2] |
| Nifedipine | In combination with losartan, it significantly reduced aorta and left ventricular hypertrophy. |
| Pranidipine | Associated with decreases in cardiac mass and weight of the aortic wall.[3] |
Experimental Protocols
The data presented is primarily derived from studies utilizing the Dahl salt-sensitive (SS) rat model. A typical experimental workflow is as follows:
Key Methodological Details:
-
Animal Model: Male Dahl salt-sensitive rats are typically used, often starting at 6-7 weeks of age.
-
Diet: A high-salt diet, usually containing 4% or 8% NaCl, is administered for a period of 4 to 8 weeks to induce hypertension and end-organ damage.[2][4]
-
Drug Administration: The drugs are administered orally, often mixed with the chow or via gavage, at specified doses.
-
Measurements: Key parameters measured include systolic blood pressure (commonly by the tail-cuff method), urinary albumin/protein excretion, serum creatinine, and blood urea nitrogen.
-
Histopathology: Organs such as the kidney, heart, and brain are examined for pathological changes like glomerulosclerosis, cardiac fibrosis, and cerebral infarction.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for dihydropyridine (B1217469) CCBs like this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
References
- 1. Renal protective effects of amlodipine on partially nephrectomized spontaneously hypertensive rats fed a high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dihydropyridine calcium channel antagonist, pranidipine, attenuates hypertensive renal injury in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-atrial Fibrillatory and Cardiorenal Protective Effects of the Combination of Valsartan and Cilnidipine in Dahl Salt-Sensitive Rats [jstage.jst.go.jp]
Head-to-Head Comparison: Iganidipine and Lercanidipine in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two dihydropyridine (B1217469) calcium channel blockers, Iganidipine and Lercanidipine (B1674757), based on available preclinical data from hypertension models. While direct head-to-head comparative studies are limited, this document synthesizes findings from separate experimental investigations to offer insights into their respective pharmacological profiles.
Executive Summary
Both this compound and Lercanidipine are potent antihypertensive agents that function through the blockade of L-type calcium channels, leading to vasodilation. Preclinical studies in various rat models of hypertension demonstrate their efficacy in lowering blood pressure. Lercanidipine has been extensively studied, with a well-documented high vascular selectivity and a long duration of action attributed to its high lipophilicity. This compound, a water-soluble calcium antagonist, has also shown sustained antihypertensive effects and protective actions on the vasculature in salt-sensitive hypertension models. This guide will delve into the experimental data supporting these findings, detail the methodologies employed, and visualize the underlying mechanisms and workflows.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
This compound and Lercanidipine belong to the dihydropyridine class of L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells. This process is initiated by the binding of the drug to the L-type calcium channels, which are voltage-gated ion channels crucial for muscle contraction. By blocking these channels, the intracellular calcium concentration is reduced, leading to smooth muscle relaxation and vasodilation. The subsequent decrease in peripheral vascular resistance results in a reduction in blood pressure.
Mechanism of Dihydropyridine Calcium Channel Blockade
Antihypertensive Efficacy in Animal Models
This compound in Dahl Salt-Sensitive (Dahl-S) Rats
A key study investigated the effects of this compound in Dahl salt-sensitive rats, a model of salt-induced hypertension.[1]
| Dose | Blood Pressure Reduction | Duration of Action | Vascular Protective Effects |
| 0.3 mg/kg/day | No significant effect | - | No significant effect |
| 1 mg/kg/day | Transient reduction | Several hours | Decreased injuries in peripheral mesenteric arteries and aortic endothelium; moderately restored endothelium-dependent relaxation in the aorta. |
| 3 mg/kg/day | Sustained reduction | 24 hours | Completely prevented morphological and functional changes in the aorta and superior mesenteric arteries. |
Lercanidipine in Spontaneously Hypertensive Rats (SHR)
Lercanidipine has been evaluated in spontaneously hypertensive rats (SHR), a genetic model of hypertension.
| Dose | Blood Pressure Reduction (Systolic/Diastolic) | Duration of Action | Reference |
| 3 mg/kg/day (oral, 8 weeks) | Significant reduction in systolic blood pressure | Sustained | [2] |
| 2.5 mg/kg/day (oral, 12 weeks) | Significant decrease in systolic blood pressure | Sustained | [3] |
| Single oral doses | Potent and long-lasting antihypertensive effect | Extended | [4][5] |
In Vitro Vasorelaxant Effects
Lercanidipine
In vitro studies on isolated rabbit aorta have demonstrated the vasorelaxant properties of Lercanidipine.
| Drug | Concentration for 50% Relaxation (IC50) | Onset of Action (Time to 50% relaxation at 10 nM) | Vasoselectivity (Heart/Vessel IC50 Ratio) | Reference |
| Lercanidipine | Not specified | 210 min | 730 | [3] |
| Amlodipine | Not specified | 278 min | 95 | [3] |
| Lacidipine | Not specified | 135 min | 193 | [3] |
| Nitrendipine | Not specified | 75 min | 3 | [3] |
| Felodipine | Not specified | 70 min | 6 | [3] |
Pharmacokinetic Properties in Rats
| Parameter | This compound | Lercanidipine |
| Absorption | Water-soluble | Slowly but completely absorbed from the gut.[6] Bioavailability is ~10% due to extensive first-pass metabolism, which can increase with a high-fat meal.[6] |
| Distribution | - | Rapid and extensive distribution to tissues.[7] >98% bound to plasma proteins.[6] |
| Metabolism | - | Extensively metabolized by CYP3A4 to inactive metabolites.[7][8] |
| Elimination Half-life | - | 8-10 hours.[8] |
| Duration of Action | Sustained at higher doses[1] | ≥ 24 hours, attributed to its high lipophilicity and formation of a depot in lipid membranes.[6] |
Experimental Protocols
This compound Study in Dahl Salt-Sensitive Rats
-
Animal Model: Dahl salt-sensitive (Dahl-S) rats.[1]
-
Hypertension Induction: Rats were fed a high-salt diet (HSD) for 8 weeks.[1]
-
Drug Administration: this compound (0.3, 1, or 3 mg/kg/day) or vehicle was administered orally for 8 weeks.[1]
-
Blood Pressure Measurement: Specific method not detailed, but likely tail-cuff method as is standard for such studies.
-
Vascular Function Assessment: Relaxant responses of isolated aorta and superior mesenteric arteries (SMA) were recorded isometrically. Endothelium-dependent relaxation (EDR) and endothelium-independent relaxation (EIR) were evaluated.[1]
-
Morphological Analysis: Aorta, SMA, and peripheral mesenteric arteries (PMA) were examined using light microscopy and transmission/scanning electron microscopy.[1]
This compound Experimental Workflow
Lercanidipine Study in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.[2]
-
Drug Administration: Lercanidipine (e.g., 3 mg/kg/day) administered orally for a specified period (e.g., 8 weeks).[2]
-
Blood Pressure Measurement: Typically measured using the tail-cuff method in conscious rats.[9]
-
In Vitro Vasorelaxation Studies:
-
Tissue Preparation: Aortic rings are isolated from rats.
-
Experimental Setup: Rings are mounted in organ baths containing physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Procedure: Rings are pre-contracted with an agent like phenylephrine (B352888) or potassium chloride. Cumulative concentrations of the test drug (e.g., Lercanidipine) are then added to assess the relaxant effect.
-
-
Patch-Clamp Electrophysiology for Calcium Channel Blockade:
-
Cell Preparation: Isolation of ventricular myocytes from guinea pigs.[10]
-
Electrophysiological Recording: Whole-cell patch-clamp technique is used to record L-type and T-type calcium currents.
-
Voltage Protocol: A specific voltage protocol is applied to elicit and differentiate between L-type and T-type currents (e.g., holding potential of -90 mV with depolarizing steps).[10]
-
Drug Application: The cells are perfused with a solution containing the calcium channel blocker to measure the inhibition of the calcium currents.[10]
-
Lercanidipine Experimental Workflow
Discussion and Conclusion
Based on the available preclinical data, both this compound and Lercanidipine are effective in reducing blood pressure in experimental hypertension models. Lercanidipine has a well-established profile characterized by high vascular selectivity and a prolonged duration of action, which is supported by both in vivo and in vitro studies. Its high lipophilicity appears to be a key determinant of its pharmacokinetic and pharmacodynamic properties.[8]
This compound, a water-soluble dihydropyridine, also demonstrates a dose-dependent and sustained antihypertensive effect.[1] Notably, the study in Dahl salt-sensitive rats suggests that this compound possesses vascular protective effects that may be partly independent of its blood pressure-lowering activity, particularly in preventing endothelial dysfunction.[1]
A direct comparison of potency and efficacy is challenging due to the use of different animal models (Dahl salt-sensitive rats for this compound vs. spontaneously hypertensive rats for most Lercanidipine studies) and variations in experimental protocols. However, both agents align with the established mechanism of action for dihydropyridine calcium channel blockers and show promise in the management of hypertension.
Further head-to-head comparative studies are warranted to definitively delineate the relative efficacy, potency, and vascular protective effects of this compound and Lercanidipine. Such studies would provide crucial information for drug development professionals in optimizing therapeutic strategies for hypertension.
References
- 1. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Vascular-selective effect of lercanidipine and other 1,4-dihydropyridines in isolated rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs. | Semantic Scholar [semanticscholar.org]
- 5. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lercanidipine - Wikipedia [en.wikipedia.org]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity [mdpi.com]
- 10. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Iganidipine's Therapeutic Window: A Preclinical and Comparative Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Iganidipine, a calcium channel blocker, based on available preclinical data. Due to the limited availability of public clinical trial data for this compound, this guide focuses on a cross-study validation against established alternative calcium channel blockers with extensive clinical documentation. The objective is to offer a comprehensive overview to inform further research and development.
I. Comparative Efficacy and Safety: this compound vs. Alternatives
The therapeutic window of a drug is the dosage range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). For this compound, this has been primarily explored in preclinical models. In contrast, numerous clinical trials have established the therapeutic windows for a variety of alternative calcium channel blockers.
Quantitative Data Summary
The following tables summarize the dose-response relationship of this compound in a preclinical hypertension model and the clinically established therapeutic dosages and adverse effect thresholds for several alternative calcium channel blockers.
Table 1: Preclinical Dose-Response of this compound in Dahl Salt-Sensitive Rats
| Dose (mg/kg/day) | Blood Pressure Effect | Organ Protection | Adverse Effects/Toxicity |
| 0.3 | Non-hypotensive | Tendency to increase survival | Not reported |
| 1.0 | Moderate-hypotensive | Tendency to increase survival | Not reported |
| 3.0 | Sustained-hypotensive | Completely prevented hypertensive death; Reduced glomerulosclerosis, renal arterial and tubular injuries; Reduced incidence of cerebral infarction | Not reported in the study |
Data extracted from a study on Dahl salt-sensitive rats fed a high-salt diet for 8 weeks.
Table 2: Clinically Determined Therapeutic Windows of Alternative Calcium Channel Blockers
| Drug | Typical Starting Dose | Usual Therapeutic Range | Common Dose-Limiting Adverse Effects |
| Amlodipine (B1666008) | 2.5-5 mg once daily[1][2] | 5-10 mg once daily[1][2] | Peripheral edema, dizziness, flushing, headache[3] |
| Manidipine | 10 mg once daily[4] | 10-20 mg once daily[4][5] | Ankle edema, headache, palpitation, flushing, dizziness[5] |
| Lercanidipine (B1674757) | 10 mg once daily | 10-20 mg once daily[6] | Headache, flushing, peripheral edema[6] |
| Nicardipine (B1678738) (SR) | 30 mg twice daily[7] | 30-60 mg twice daily[7] | Pedal edema, flushing[7] |
| Isradipine (B148454) | 2.5 mg twice daily[8] | 2.5-10 mg twice daily | Headache, edema, flushing, tachycardia |
| Barnidipine | 10 mg once daily[9] | 10-20 mg once daily[9] | Headache, flushing, edema (dose-related)[9] |
| Benidipine | 4 mg once daily | 4-8 mg once daily | Headache, flushing, edema |
| Felodipine | 2.5-5 mg once daily[10] | 5-10 mg once daily | Peripheral edema, headache, flushing |
| Nifedipine (GITS) | 30 mg once daily | 30-90 mg once daily | Peripheral edema, dizziness, headache, flushing |
| Cilnidipine | 5-10 mg once daily | 5-20 mg once daily | Headache, flushing, edema |
II. Experimental Protocols
A detailed understanding of the methodologies used to generate the preclinical data for this compound is crucial for its interpretation and comparison with clinical data from other agents.
Preclinical Evaluation of this compound in a Hypertensive Rat Model
Objective: To assess the dose-dependent effects of this compound on blood pressure, and renal and cerebral injury in a salt-induced hypertension model.
Animal Model: Dahl salt-sensitive (Dahl-S) rats, a genetic model of hypertension that develops high blood pressure when fed a high-salt diet[11].
Experimental Groups:
-
Control Group: Dahl-S rats on a high-salt diet receiving vehicle.
-
This compound 0.3 mg/kg/day (Non-hypotensive dose).
-
This compound 1.0 mg/kg/day (Moderate-hypotensive dose).
-
This compound 3.0 mg/kg/day (Sustained-hypotensive dose).
Methodology:
-
Induction of Hypertension: Dahl-S rats were fed a high-salt diet for 8 weeks to induce hypertension.
-
Drug Administration: this compound was administered daily for the 8-week duration of the high-salt diet.
-
Blood Pressure Measurement: Blood pressure was monitored throughout the study. While the specific method was not detailed in the abstract, standard preclinical protocols often involve tail-cuff plethysmography or radiotelemetry for continuous monitoring[11][12].
-
Assessment of Renal Injury: At the end of the study, kidneys were collected for histopathological analysis to assess glomerulosclerosis, and renal arterial and tubular injuries. Blood and urine samples were likely collected to measure markers of renal function such as plasma creatinine, serum urea (B33335) nitrogen, and glomerular filtration rate.
-
Assessment of Cerebral Injury: Brains were examined for the incidence and area of cerebral infarction.
-
Biochemical Analysis: Plasma levels of angiotensin II and renin activity, as well as urinary prostaglandins, were measured to investigate potential mechanisms of action beyond calcium channel blockade.
III. Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs can aid in understanding the therapeutic action of this compound and the process of its evaluation.
Signaling Pathway of Dihydropyridine (B1217469) Calcium Channel Blockers
Caption: Mechanism of action for this compound and other dihydropyridine calcium channel blockers.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow of the preclinical study on this compound in hypertensive rats.
IV. Conclusion and Future Directions
The available preclinical data suggests that this compound exhibits a dose-dependent antihypertensive effect and provides end-organ protection in a rat model of salt-sensitive hypertension. A clear therapeutic window in this model is suggested, with 3.0 mg/kg/day providing significant therapeutic benefits without reported toxicity.
However, a direct cross-study validation of this compound's therapeutic window against established alternatives is challenging due to the absence of human clinical trial data for this compound. The clinical dosages and safety profiles of drugs like amlodipine, manidipine, and lercanidipine are well-defined through extensive clinical use and numerous studies.
For a comprehensive understanding of this compound's therapeutic potential, further studies are imperative. Phase I clinical trials are necessary to determine its pharmacokinetics, metabolism, and safety in healthy volunteers. Subsequent Phase II and III trials in hypertensive patients will be crucial to establish the effective and safe dosage range in humans, and to directly compare its efficacy and tolerability against current standards of care. Researchers should focus on dose-ranging studies to clearly define the therapeutic window and identify the optimal balance between efficacy and adverse effects.
References
- 1. Pranidipine, a novel calcium antagonist, once daily, for the treatment of hypertension: a multicenter, double-blind, placebo-controlled dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind evaluation of the dose-response relationship of amlodipine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 6. Lercanidipine : a review of its efficacy in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained-release nicardipine in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response relationship and incidence of adverse drug reactions with isradipine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barnidipine Real-Life Efficacy and Tolerability in Arterial Hypertension: Results from Younger and Older Patients in the BASIC-HT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypertension model in rats - Enamine [enamine.net]
Comparative Pharmacokinetics of Dihydropyridine Calcium Antagonists: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetic properties of several dihydropyridine (B1217469) calcium channel blockers, a class of drugs pivotal in the management of cardiovascular diseases such as hypertension and angina. The following sections detail the pharmacokinetic parameters, experimental methodologies for their determination, and relevant cellular signaling pathways.
Note on Iganidipine: Despite a comprehensive search of scientific literature and regulatory databases, publically available pharmacokinetic data for this compound could not be located. Therefore, this guide focuses on a comparison of other prominent calcium antagonists: Amlodipine (B1666008), Nifedipine, and Lercanidipine.
Pharmacokinetic Parameters of Dihydropyridine Calcium Antagonists
The clinical efficacy and dosing regimen of a drug are significantly influenced by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion. The table below summarizes key pharmacokinetic parameters for Amlodipine, Nifedipine, and Lercanidipine.
| Parameter | Amlodipine | Nifedipine | Lercanidipine |
| Bioavailability (%) | 60-65[1][2] | 56-77 (immediate release)[3] | ~10[4] |
| Time to Peak (Tmax) (h) | 6-8[1][2] | 0.5-1 (immediate release)[3] | 1.5-3[4][5] |
| Elimination Half-life (t½) (h) | 40-50[1][2] | ~2 (immediate release)[6], ~8 (third phase)[3] | 8-10[5][7] |
| Protein Binding (%) | ~98[1][2] | 92-98[6] | >98[5] |
| Metabolism | Extensively in the liver (CYP3A4/5)[8] | Extensive hepatic metabolism (CYP3A4)[9] | Completely in the liver (CYP3A4)[5] |
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust analytical methods. A generalized experimental workflow for studying the pharmacokinetics of dihydropyridine calcium channel blockers is outlined below.
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Drug Administration: A single oral dose of the calcium antagonist is administered to fasting subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the drug and its metabolites in plasma is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are common techniques for the quantitative analysis of calcium antagonists and their metabolites in biological fluids like plasma and urine[3].
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the mechanism of action of dihydropyridine calcium channel blockers and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. Pharmacokinetics of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 5. fda.gov [fda.gov]
- 6. Download medicine data | European Medicines Agency (EMA) [ema.europa.eu]
- 7. List of Approved Products | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 8. Journal articles: 'Calcium Channel Blockers – pharmacokinetics' – Grafiati [grafiati.com]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Iganidipine
Disclaimer: No specific Safety Data Sheet (SDS) for Iganidipine was found. The following guidance is based on safety data for structurally similar dihydropyridine (B1217469) calcium channel blockers such as Amlodipine, Barnidipine, and Manidipine, as well as general best practices for handling hazardous drugs. Researchers should always consult with their institution's environmental health and safety department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the nature of the handling task.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Handling Intact Tablets/Capsules | Safety glasses with side shields | One pair of chemotherapy-rated gloves | Lab coat | Not generally required |
| Compounding/Weighing/Crushing | Chemical safety goggles or face shield | Double pair of chemotherapy-rated gloves | Disposable gown with tight-fitting cuffs[1] | NIOSH-certified N95 or N100 respirator[2] |
| Administering Solutions | Chemical safety goggles and face shield[2] | Double pair of chemotherapy-rated gloves[1] | Disposable gown with tight-fitting cuffs[1] | Recommended if splashes or aerosols are possible |
| Cleaning Spills | Chemical safety goggles and face shield[2] | Double pair of chemotherapy-rated gloves[1] | Disposable gown with tight-fitting cuffs[1] | NIOSH-certified N95 or N100 respirator[2] |
| Waste Disposal | Safety glasses with side shields | Double pair of chemotherapy-rated gloves[1] | Lab coat or disposable gown | Not generally required for sealed waste |
Operational Plans for Safe Handling
Engineering Controls:
-
Ventilation: All work involving open handling of this compound powder or the creation of solutions should be conducted in a certified chemical fume hood or a Class I Biological Safety Cabinet.
-
Restricted Access: The area where this compound is handled should be a restricted zone with clear signage prohibiting unauthorized entry.[1]
-
Hygiene Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is available and has been inspected for integrity. The designated handling area should be clean and uncluttered.
-
Gowning: Don PPE in the following order: gown, respiratory protection (if required), eye and face protection, and then gloves. When double gloving, one glove cuff should be under the gown cuff and the second over it.[1]
-
Handling:
-
De-gowning: Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Transport: When moving this compound within the facility, it should be in a clearly labeled, sealed, and impact-resistant secondary container.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.
Waste Segregation:
-
All disposable PPE (gloves, gowns, etc.), contaminated labware (e.g., vials, pipette tips), and unused this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Methods:
-
Professional Waste Disposal: The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5]
-
In-house Inactivation (if permissible): If a licensed service is not available and local regulations permit, this compound can be rendered non-hazardous. This typically involves mixing the compound with an inert material such as cat litter or used coffee grounds.[5][6][7] This mixture should then be placed in a sealed plastic bag or container before being disposed of in the trash.[6][7][8]
-
Prohibited Disposal: Do NOT flush this compound down the toilet or drain, as it is very toxic to aquatic life.[5]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
